molecular formula C6H6BClO2 B123002 4-Chlorophenylboronic acid CAS No. 1679-18-1

4-Chlorophenylboronic acid

Cat. No.: B123002
CAS No.: 1679-18-1
M. Wt: 156.38 g/mol
InChI Key: CAYQIZIAYYNFCS-UHFFFAOYSA-N
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Description

4-Chlorophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H6BClO2 and its molecular weight is 156.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25408. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chlorophenyl)boronic acid
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InChI

InChI=1S/C6H6BClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYQIZIAYYNFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO2
Record name 4-chlorophenylboronic acid
Source Wikipedia
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DSSTOX Substance ID

DTXSID50168427
Record name Benzeneboronic acid, p-chloro-
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Molecular Weight

156.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1679-18-1
Record name (4-Chlorophenyl)boronic acid
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Record name 4-Chlorophenylboronic acid
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Record name Benzeneboronic acid, p-chloro-
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Record name (p-chlorophenyl)metaboric acid
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Record name 4-CHLOROPHENYLBORONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorophenylboronic Acid (CAS 1679-18-1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Chlorophenylboronic acid (CAS: 1679-18-1), a versatile organoboron compound. It details its chemical and physical properties, spectroscopic data, key applications in organic synthesis, and established experimental protocols. The document emphasizes its critical role as a reactant in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is fundamental to the synthesis of complex organic molecules for pharmaceuticals and material science. Safety, handling, and storage information are also provided to ensure proper laboratory practice.

Core Properties and Specifications

This compound is a white to off-white crystalline powder at room temperature.[1] It is characterized by a boronic acid functional group attached to a chlorine-substituted phenyl ring.[2] While slightly soluble in water, it dissolves in polar organic solvents like methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1][2][3]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1679-18-1[4]
Molecular Formula C₆H₆BClO₂[4]
Molecular Weight 156.37 g/mol [4]
Appearance White or off-white to beige crystalline powder[1][3][5]
Melting Point 284-289 °C (lit.)[6]
Boiling Point 295.4 °C[4]
Flash Point 132.4 °C[4]
SMILES OB(O)c1ccc(Cl)cc1
InChI Key CAYQIZIAYYNFCS-UHFFFAOYSA-N
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Key data from various techniques are available in spectral databases.[7]

Spectrum TypeDetailsReference(s)
¹H NMR Spectra are typically recorded in a solvent like DMSO-d₆. A free account on spectral databases may be required to view the full spectrum.[8]
¹³C NMR Provides information on the carbon framework of the molecule.[7]
FTIR Infrared spectroscopy can confirm the presence of functional groups such as O-H (from the boronic acid) and C-Cl bonds.[7]
Raman Raman spectroscopy offers complementary vibrational information.[7]

Key Applications in Research and Development

This compound is a pivotal intermediate in organic synthesis and medicinal chemistry.[1][9] Its primary utility lies in the formation of carbon-carbon bonds through transition metal-catalyzed reactions.

  • Suzuki-Miyaura Cross-Coupling: This is the most prominent application, where the compound serves as a coupling partner to introduce a 4-chlorophenyl group into various organic molecules.[2][10] This reaction is essential for synthesizing biaryls, which are common structural motifs in pharmaceuticals and organic electronics.[9]

  • Pharmaceutical Synthesis: It is a key building block for synthesizing biologically active compounds.[9] For instance, it is used in the preparation of Baclofen, a muscle relaxant, and 4-hydroxycoumarin (B602359) derivatives that exhibit antioxidant properties.[1][3] It is also employed in developing anti-cancer agents.[11]

  • Other Catalytic Reactions: Beyond Suzuki coupling, it is used as a reactant in various palladium, ruthenium, and copper-catalyzed reactions, including direct arylations, cyclizations, and fluoroalkylations.[3]

  • Sensor Technology and Material Science: The ability of the boronic acid group to form reversible complexes with diols makes it useful in the development of sensors for biomolecules.[2][11] It is also utilized in producing advanced materials like polymers and nanomaterials.[11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a typical Suzuki-Miyaura coupling reaction.

Synthesis of this compound

A documented two-step synthesis process starts from 4-chloroaniline (B138754).[12]

Step 1: Diazotization of 4-Chloroaniline

  • In a reaction vessel suitable for low-temperature reactions, suspend 4-chloroaniline in a mixture of methanol and water.

  • Add hydrogen chloride (HCl) to form the amine salt.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water to the cooled suspension while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for approximately 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Borylation Reaction

  • To the freshly prepared diazonium salt solution, add a solution of tetrahydroxydiboron (B82485) in methanol.

  • Allow the reaction mixture to warm to 20 °C and stir for 1 hour.[12]

  • Transfer the mixture to a larger flask and slowly adjust the pH to 2-3 by adding 18% dilute HCl, keeping the temperature below 20 °C.

  • Maintain the reaction at 20-30 °C for 3 hours.[12]

  • Cease stirring and allow the layers to separate. Collect the upper organic phase.

  • Extract the lower aqueous phase with toluene.

  • Combine the organic phases and concentrate under reduced pressure at a temperature not exceeding 65 °C.

  • Dry the resulting solid at 65-70 °C to yield this compound as an off-white powder.[12]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical palladium-catalyzed coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.1 - 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, KF) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water

Procedure:

  • To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to create an inert atmosphere.

  • Add the anhydrous solvent (and water, if applicable) via syringe.[13]

  • Sparge the resulting mixture with the inert gas for 10-15 minutes to remove dissolved oxygen.

  • Add the palladium catalyst to the mixture under a positive flow of inert gas.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified as harmful if swallowed and causes skin and serious eye irritation.[14] It may also cause respiratory irritation.[14][15]

Hazard TypeGHS InformationReference(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[14]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][16]

Handling and Storage:

  • Handling: Use with adequate ventilation and minimize dust generation.[17] Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[15][17]

Visualized Workflows and Relationships

To better illustrate the core concepts discussed, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl R¹-Pd(II)L₂-R² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (from this compound) base Base (e.g., OH⁻) boronate [R²-B(OH)₃]⁻ base->boronate Activation boronate->transmetalation Synthesis_Workflow start Start: 4-Chloroaniline step1 1. React with HCl & NaNO₂ in MeOH/H₂O at 0-5 °C start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 2. React with Tetrahydroxydiboron at 20 °C intermediate->step2 step3 3. Acidification (pH 2-3) & Extraction with Toluene step2->step3 step4 4. Concentration & Drying step3->step4 end_product Final Product: This compound step4->end_product Applications_Overview central_node This compound (CAS 1679-18-1) sub_node1 Key Chemical Reactions central_node->sub_node1 sub_node2 Major Application Areas central_node->sub_node2 app1a Suzuki-Miyaura Coupling sub_node1->app1a app1b Direct Arylation sub_node1->app1b app1c Other Pd/Cu/Ru Catalyzed Rxns sub_node1->app1c app2a Pharmaceuticals (e.g., Baclofen, Anti-cancer agents) sub_node2->app2a app2b Material Science (e.g., Polymers, OLEDs) sub_node2->app2b app2c Agrochemicals sub_node2->app2c app2d Sensor Technology sub_node2->app2d

References

physical and chemical properties of 4-Chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of 4-Chlorophenylboronic acid (4-CPBA), a versatile reagent in modern organic synthesis. This document outlines its key characteristics, experimental protocols for its purification and use, and its relevance in synthetic applications, particularly in the formation of carbon-carbon bonds.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] It is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions.[3] A crucial aspect of its chemistry is the tendency to exist in equilibrium with its anhydride (B1165640) trimer, the corresponding boroxine (B1236090). Recrystallization from water is often necessary before use to ensure high reactivity, as boroximes are less efficient in certain reactions.[4]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing researchers with essential data for experimental design and execution.

PropertyValueReference(s)
CAS Number 1679-18-1[5]
Molecular Formula C₆H₆BClO₂[5]
Molecular Weight 156.37 g/mol [5]
Appearance White to off-white crystalline powder[1][2]
Melting Point 284-289 °C (lit.)[5][6]
Boiling Point 295.4 ± 42.0 °C (Predicted)[6][7]
Solubility Water: 2.5 g/100 mLDMSO: SolubleEther Solvents: InsolubleMethanol: Soluble[2][6]
pKa 8.39 ± 0.10 (Predicted)[6][8]
Chemical and Spectroscopic Properties

This compound is stable under normal storage conditions, typically in a cool, dry, and dark place, sealed in a dry environment at room temperature.[6][8] It is incompatible with strong oxidizing agents and strong acids.[9] The spectroscopic data provides the necessary information for the identification and characterization of the compound.

Spectroscopy DataReference(s)
¹H NMR (300 MHz, DMSO-d₆)δ 8.16 (s, broad, 2H, -B(OH)₂), 7.79 (d, J = 8.3 Hz, 2H, Ar-H), 7.39 (d, J = 8.3 Hz, 2H, Ar-H)[4]
¹³C NMR (DMSO-d₆)Spectra available[10][11]
FTIR C-C stretching: 1596-1060 cm⁻¹ C-Cl bending: 287, 236 cm⁻¹[10][12]
Raman Spectra available[10]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful research outcomes. The following sections provide step-by-step procedures for the purification of this compound and its application in the widely used Suzuki-Miyaura cross-coupling reaction.

Purification by Recrystallization

Commercially available this compound often contains the corresponding boroxine (anhydride trimer), which can impede its reactivity.[4] A simple recrystallization from water is highly recommended to hydrolyze the boroxine back to the active boronic acid.[4]

Workflow for Recrystallization

G cluster_0 Recrystallization of this compound A Suspend 10g of 4-CPBA in 400 mL of H₂O in a flask. B Heat to boiling with vigorous stirring (approx. 25 min). A->B Heating C Maintain boiling for 5 minutes to ensure complete dissolution. B->C Dissolution D Perform hot gravity filtration to remove any insoluble particles. C->D Purification E Allow the filtrate to cool slowly to room temperature. D->E Crystallization F Cool further in an ice bath to maximize crystal formation. E->F G Collect crystals by vacuum filtration and wash with cold water. F->G Isolation H Dry the purified crystals under vacuum. G->H Drying

Workflow for the purification of this compound.

Detailed Protocol:

  • Dissolution: In a suitable conical flask, suspend 10 g of this compound in 400 mL of water.[4]

  • Heating: Heat the suspension to boiling on a hot plate with vigorous stirring. This process should take approximately 25 minutes.[4]

  • Complete Dissolution: Maintain the boiling for an additional 5 minutes to ensure all the boronic acid has dissolved.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, during which time crystals of the purified product will begin to form.

  • Cooling: To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold water.

  • Drying: Dry the purified this compound under vacuum to remove any residual water.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[3][13] The following is a general protocol that can be adapted for various aryl halides.

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition Aryl Halide pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation [Ar-B(OR)₃]⁻ pd2_complex->transmetalation Base + Boronic Acid pd2_biaryl R¹-Pd(II)L₂-Ar transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-Ar (Product) reductive_elimination->product

Mechanism of the Suzuki-Miyaura cross-coupling reaction.

General Protocol:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 equivalents), and a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equivalents).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine (B1218219) ligand (e.g., PPh₃, SPhos, XPhos).

  • Solvent and Degassing: Add the appropriate solvent system (e.g., toluene/water, dioxane/water, THF/water). Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Biological and Synthetic Applications

While this compound itself is not typically evaluated for direct biological activity, it serves as an indispensable building block for the synthesis of a wide range of biologically active compounds and functional materials.[5]

  • Pharmaceuticals: It is a key intermediate in the synthesis of compounds with potential antitrypanosomal and antioxidant properties.[2] Derivatives have also been explored in the development of antibacterial agents and proteasome inhibitors for cancer therapy.[14][15]

  • Materials Science: The biaryl structures synthesized using 4-CPBA are core components of organic light-emitting diodes (OLEDs), polymers, and other advanced materials.[3]

  • Catalysis: It can also be used as a catalyst for certain organic transformations, such as the asymmetric borane (B79455) reduction of electron-deficient ketones.[2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazards: It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[9][16]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[16] Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[1]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[17]

References

An In-depth Technical Guide to 4-Chlorophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the chemical properties, synthesis, and applications of 4-chlorophenylboronic acid, a pivotal reagent in modern organic chemistry and pharmaceutical development.

Core Molecular and Physicochemical Properties

This compound is an organoboron compound that has become an indispensable tool in synthetic chemistry, particularly in the formation of carbon-carbon bonds. Its stability, commercial availability, and reactivity make it a preferred building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The fundamental properties of this compound are summarized below, providing a key data reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₆H₆BClO₂[1][2]
Molecular Weight 156.37 g/mol [1][2]
CAS Number 1679-18-1[1][2]
Appearance White to off-white crystalline powder[2][3]
Melting Point 284-289 °C[3]
Boiling Point 295.4 °C[1]
Solubility Slightly soluble in water. Soluble in DMSO and methanol.[2][3][4]
InChI Key CAYQIZIAYYNFCS-UHFFFAOYSA-N[3]
SMILES B(C1=CC=C(C=C1)Cl)(O)O[1]

Spectroscopic Data:

TechniqueDataReference(s)
¹H NMR (300 MHz, DMSO-d₆) δ 8.16 (s, broad, 2H), 7.79 (d, J = 8.3 Hz, 2H), 7.39 (d, J = 8.3 Hz, 2H)[5]

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of a Grignard reagent with a trialkyl borate (B1201080). Below is a detailed protocol representative of this established method.

Protocol: Synthesis via Grignard Reaction

This protocol outlines the preparation of this compound from 1,4-dichlorobenzene (B42874).

Workflow for the Synthesis of this compound

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Boronation and Hydrolysis cluster_2 Step 3: Purification A Mg chips + 1,4-Dichlorobenzene B Initiator (e.g., I₂) A->B Initiation D 4-Chlorophenylmagnesium Chloride (Grignard Reagent) A->D Reaction B->D Reaction C Anhydrous Solvent (e.g., THF/Toluene) C->D Reaction G Boronate Ester Intermediate D->G Addition E Trialkyl Borate (e.g., Trimethyl borate) F Low Temperature (-70 °C) E->F Cooling E->G Addition H Acidic Hydrolysis (e.g., HCl) G->H Quenching I Crude this compound H->I J Recrystallization from Water I->J K Pure this compound J->K

Caption: General workflow for the synthesis of this compound.

Materials and Reagents:

  • Magnesium turnings

  • 1,4-Dichlorobenzene

  • Initiator (e.g., a small crystal of iodine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or a Toluene/THF mixture)

  • Trialkyl borate (e.g., Trimethyl borate or Tributyl borate)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 18-20%)

  • Toluene for extraction

  • Deionized water for recrystallization

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small amount of the 1,4-dichlorobenzene solution in the anhydrous solvent and the initiator to begin the reaction.

    • Once the reaction starts, add the remaining 1,4-dichlorobenzene solution dropwise while maintaining a gentle reflux.

    • After the addition is complete, continue to reflux the mixture until the magnesium is consumed. Cool the resulting Grignard reagent solution.[6]

  • Boronation:

    • In a separate reaction vessel, cool a solution of trialkyl borate in the anhydrous solvent to a low temperature (e.g., -70 °C) under a nitrogen atmosphere.[6]

    • Slowly add the prepared Grignard reagent to the cooled borate solution, maintaining the low temperature.

    • After the addition, allow the mixture to stir for several hours at this temperature.[6]

  • Hydrolysis and Work-up:

    • Quench the reaction by slowly adding the cold aqueous HCl solution. Control the temperature to keep it below 20 °C.[2]

    • Allow the mixture to warm to room temperature and stir for an additional 1-3 hours.[2]

    • Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

    • Combine the organic layers and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification (Recrystallization):

    • Commercial arylboronic acids often contain boroxime anhydrides, which can be less reactive. Recrystallization is crucial for high purity.[5]

    • Suspend the crude this compound in deionized water (e.g., 10 g in 400 mL).[5]

    • Heat the suspension to boiling with vigorous stirring until the solid is fully dissolved.[5]

    • Perform a hot gravity filtration to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and dry them thoroughly. It is recommended to dry the product in stages to minimize boroxime formation.[5]

Key Applications in Chemical Synthesis

This compound is a cornerstone reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[7][8]

// Position nodes center -> pd0 [dir=none, style=invis]; center -> pd_halide [dir=none, style=invis]; center -> pd_r2 [dir=none, style=invis];

// Catalytic cycle edges pd0 -> pd_add [label=""]; pd_add -> pd_halide [label=""]; pd_halide -> pd_trans [label=""]; pd_trans -> pd_r2 [label=""]; pd_r2 -> pd_elim [label=""]; pd_elim -> pd0 [label=""];

// Reactant and product edges r1x -> pd_add; r2b -> borate [label="Activation"]; base -> borate [style=dashed]; borate -> pd_trans; pd_elim -> product; }

References

Navigating the Solubility Landscape of 4-Chlorophenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for scientists and drug development professionals on the solubility characteristics of 4-Chlorophenylboronic acid in organic solvents, including established data and detailed experimental protocols for independent verification.

Introduction

This compound is a vital reagent in modern organic synthesis, most notably for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, makes a thorough understanding of its physical properties, particularly its solubility in various organic solvents, a critical factor for reaction optimization, purification, and formulation development. This technical guide provides a consolidated overview of the available solubility data for this compound and presents a detailed experimental protocol for researchers to determine its solubility in specific solvent systems.

Data Presentation: Solubility of this compound

Quantitative, experimentally determined solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions and a specific value for water solubility have been reported. This information is summarized below. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can influence solubility measurements.

SolventFormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic2.5 g / 100 mL[1][2][3]Not Specified
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[4][5][6]Not Specified
MethanolCH₃OHPolar ProticSolubleNot Specified
Ether SolventsR-O-R'-Insoluble[4][5][6]Not Specified

It is noteworthy that the pinacol (B44631) ester of this compound is reported to be soluble in organic solvents such as dichloromethane (B109758) and ethanol.[7] This suggests that derivatization can be a strategy to enhance solubility in less polar media.

Experimental Protocols: Determination of Solubility

For researchers requiring precise solubility data in a specific solvent for their application, experimental determination is recommended. The dynamic (turbidimetric) method is a reliable technique for measuring the solubility of boronic acids. The following protocol is adapted from the methodology described by Leszczyński et al. for the solubility determination of phenylboronic acid derivatives.[8][9]

Dynamic Method for Solubility Determination

This method involves the visual or instrumental observation of the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

1. Materials and Apparatus:

  • This compound (high purity)

  • Anhydrous organic solvent of interest

  • Analytical balance (precision ±0.1 mg)

  • Glass vials or test tubes with sealable caps

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable temperature ramp

  • Digital thermometer with a precision of ±0.1 °C

  • Laser beam or a light source and a photodetector to monitor turbidity (optional, for enhanced precision)

2. Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.

  • Add a precise mass or volume of the desired organic solvent to the vial to create a mixture of known composition.

  • Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.

  • Measurement: Place the vial in the controlled temperature bath.

  • Begin stirring the mixture at a constant rate.

  • Slowly increase the temperature of the bath (e.g., at a rate of 0.1-0.5 °C/min) while continuously monitoring the solution.

  • The solubility temperature is the point at which the last solid particles of this compound disappear, resulting in a clear, homogeneous solution. This can be observed visually or by a sharp increase in light transmission if using a turbidimeter.

  • Record the temperature at which complete dissolution occurs.

  • Data Analysis: Repeat the measurement for several different concentrations of this compound in the same solvent.

  • Plot the solubility data as temperature (°C or K) versus the mole fraction or concentration (e.g., g/100 g solvent) of this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of factors influencing the solubility of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Solute add_solvent Add Solvent weigh->add_solvent seal Seal Vial add_solvent->seal heat_stir Heat & Stir seal->heat_stir observe Observe Dissolution heat_stir->observe record_temp Record Temperature observe->record_temp repeat_exp Repeat for Different Concentrations record_temp->repeat_exp plot Plot Solubility Curve repeat_exp->plot

Experimental workflow for dynamic solubility determination.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound polarity_solute Polarity solubility->polarity_solute h_bonding_solute H-Bonding solubility->h_bonding_solute boroxine_eq Boroxine Equilibrium solubility->boroxine_eq polarity_solvent Polarity solubility->polarity_solvent h_bonding_solvent H-Bonding solubility->h_bonding_solvent dielectric Dielectric Constant solubility->dielectric temperature Temperature solubility->temperature pressure Pressure solubility->pressure

Key factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-chlorophenylboronic acid. Understanding the chemical stability of this versatile reagent is critical for its effective use in research, development, and manufacturing, ensuring the reliability and reproducibility of synthetic processes and the quality of final products.

Core Concepts of this compound Stability

This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary factors influencing its stability are moisture, temperature, light, and pH.

Key Degradation Pathways:

  • Formation of Boroxines (Anhydrides): In the solid state and in non-aqueous solutions, this compound can undergo dehydration to form a cyclic trimer anhydride (B1165640) known as a boroxine. This process is reversible in the presence of water. While boroxines are often competent in cross-coupling reactions, their formation can complicate stoichiometry and reaction kinetics.

  • Protodeboronation: This is a significant degradation pathway, particularly in aqueous solutions, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of chlorobenzene (B131634) and boric acid. The rate of protodeboronation is highly dependent on the pH of the solution.[1][2][3]

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of phenolic byproducts. This degradation can be accelerated by the presence of oxidizing agents and exposure to air.[4]

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, it is imperative to adhere to appropriate storage and handling protocols.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8 °C) is often recommended for long-term storage.To minimize the rate of thermal degradation and dehydration.
Light Store in a dark place, protected from light.To prevent potential photodegradation.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).To protect from moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation.[5]
Moisture Store in a dry environment. The use of desiccants is advisable.To prevent hydrolysis and the acceleration of protodeboronation.[6]

Incompatible Materials:

  • Strong Oxidizing Agents: Can lead to oxidative degradation of the boronic acid.[7]

  • Strong Acids: Can potentially catalyze protodeboronation.[7]

Quantitative Stability Data

While specific kinetic data for the degradation of this compound under a wide range of conditions is not extensively published in a consolidated form, the following table summarizes key stability-related physical data.

ParameterValueSource
Melting Point284-289 °C (with decomposition)[8]
Thermal DecompositionA thermogram shows a single effect at ~295 °C associated with melting and decomposition.[9]

Experimental Protocols for Stability Assessment

The following sections outline generalized experimental protocols that can be adapted to assess the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile, methanol, water). Prepare solid samples for solid-state stress testing.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation (Solution): Heat the sample solution at a specified temperature (e.g., 70 °C).

    • Thermal Degradation (Solid State): Expose the solid sample to a high temperature (e.g., 105 °C).

    • Photostability: Expose the solid sample and solutions to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/m²).[10][11][12][13][14] Include dark controls for comparison.[11]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[15][16]

  • Data Evaluation: Quantify the remaining this compound and identify and quantify any degradation products.

Hygroscopicity Testing

Hygroscopicity testing determines the tendency of a solid material to absorb moisture from the atmosphere.

Protocol for Hygroscopicity Testing (based on European Pharmacopoeia): [17][18]

  • Sample Preparation: Accurately weigh a sample of this compound.

  • Conditioning: Place the sample in a controlled humidity chamber at 25 °C and 80% relative humidity for 24 hours.[18][19]

  • Weighing: After 24 hours, re-weigh the sample.

  • Calculation: Calculate the percentage increase in weight.

  • Classification: Classify the hygroscopicity based on the percentage weight gain as follows:

    • Non-hygroscopic: ≤ 0.12% w/w

    • Slightly hygroscopic: > 0.12% and < 2% w/w[18]

    • Hygroscopic: ≥ 2% and < 15% w/w[18]

    • Very hygroscopic: ≥ 15% w/w

Visualizations

Degradation Pathways of this compound

Degradation Pathways of this compound A This compound B Boroxine (Cyclic Anhydride) A->B Dehydration (Solid state, non-aqueous) C Chlorobenzene A->C Protodeboronation (+ H₂O) D Boric Acid A->D Protodeboronation (+ H₂O) E Oxidized Byproducts (e.g., 4-Chlorophenol) A->E Oxidation (+ [O]) B->A Hydrolysis

Caption: Key degradation pathways for this compound.

General Workflow for Stability Assessment

General Workflow for Stability Assessment cluster_0 Planning cluster_1 Execution cluster_2 Evaluation A Define Stability Study Protocol B Select Batches and Analytical Methods A->B C Place Samples on Stability (Controlled Conditions) B->C D Withdraw Samples at Specified Timepoints C->D E Analyze Samples using Validated Methods D->E F Collect and Analyze Data E->F G Identify and Quantify Degradants F->G H Determine Shelf-life and Storage Conditions G->H

Caption: A typical workflow for conducting a chemical stability study.

References

Synthesis of 4-Chlorophenylboronic Acid from 4-Chloroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chlorophenylboronic acid, a critical reagent in modern organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The primary focus of this document is the synthetic route starting from the readily available and cost-effective precursor, 4-chloroaniline (B138754). This guide details the underlying chemical principles, provides in-depth experimental protocols, and presents key quantitative data to aid researchers in the successful execution and optimization of this transformation.

Introduction

This compound is a versatile building block in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the presence of the boronic acid functional group, which readily participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with a high degree of control and functional group tolerance. The synthesis of this compound from 4-chloroaniline is a common and practical approach, typically involving a two-step sequence: the diazotization of the aniline (B41778) followed by a borylation reaction.

Reaction Pathway and Mechanism

The conversion of 4-chloroaniline to this compound proceeds through the formation of a diazonium salt intermediate, which is then subjected to a borylation reaction. This process is a variation of the Sandmeyer reaction.

The overall transformation can be summarized as follows:

  • Diazotization: 4-chloroaniline is treated with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C) to form the 4-chlorobenzenediazonium chloride salt. This intermediate is highly reactive and is generally used immediately in the subsequent step.

  • Borylation: The diazonium salt is then reacted with a boron-containing reagent. Common borylating agents include tetrahydroxydiboron (B82485) (B₂(OH)₄) or its esters, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This step results in the formation of a boronate ester.

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final product, this compound.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product 4-Chloroaniline 4-Chloroaniline 4-Chlorobenzenediazonium Chloride 4-Chlorobenzenediazonium Chloride 4-Chloroaniline->4-Chlorobenzenediazonium Chloride 1. Diazotization (NaNO₂, HCl, 0-5 °C) 4-Chlorophenylboronate Ester 4-Chlorophenylboronate Ester 4-Chlorobenzenediazonium Chloride->4-Chlorophenylboronate Ester 2. Borylation (e.g., B₂(OH)₄ or B₂pin₂) This compound This compound 4-Chlorophenylboronate Ester->this compound 3. Hydrolysis (Acidic workup)

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from 4-chloroaniline. Two common methods are presented, utilizing different boron sources.

Method A: Using Tetrahydroxydiboron

This method is a two-step process involving the in situ formation of the diazonium salt followed by borylation with tetrahydroxydiboron.[1]

Step 1: Diazotization of 4-Chloroaniline

  • In a reaction vessel equipped with a stirrer and a thermometer, suspend 4-chloroaniline in a mixture of methanol (B129727) and water.

  • Add concentrated hydrochloric acid to the suspension.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C. The addition should take approximately 30 minutes.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the 4-chlorobenzenediazonium chloride.

Step 2: Borylation and Hydrolysis

  • In a separate flask, dissolve tetrahydroxydiboron in a mixture of methanol and water.

  • To this solution, add the freshly prepared 4-chlorobenzenediazonium chloride solution from Step 1 at a controlled temperature of 20 °C over a period of 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at 20-30 °C for 3 hours.

  • Slowly add 18% dilute hydrochloric acid to the reaction mixture with stirring to adjust the pH to 2-3, while maintaining the temperature below 20 °C.

  • Continue to stir at 20-30 °C for an additional 3 hours.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic phase and extract the aqueous phase with toluene.

  • Combine the organic phases and concentrate under reduced pressure at a temperature ≤ 65 °C.

  • Dry the resulting solid at 65-70 °C to obtain this compound as an off-white powder.

Method B: Using Bis(pinacolato)diboron (One-Pot Procedure)

This method offers a more streamlined one-pot synthesis, which can be advantageous in terms of operational simplicity.

  • In a suitable reaction flask, dissolve 4-chloroaniline in an appropriate organic solvent (e.g., acetonitrile).

  • Add bis(pinacolato)diboron to the solution.

  • Cool the mixture to the desired reaction temperature (often room temperature or slightly elevated).

  • Slowly add an organic nitrite, such as tert-butyl nitrite, to the reaction mixture.

  • Allow the reaction to proceed for the specified time, monitoring the progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is typically subjected to an aqueous workup.

  • The intermediate this compound pinacol (B44631) ester can be isolated or directly hydrolyzed to the boronic acid by treatment with an aqueous acid.

  • The crude this compound is then purified, typically by recrystallization.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound from 4-chloroaniline.

Boron SourceKey Reagents and ConditionsYield (%)Purity (%)Reference
Tetrahydroxydiboron1. NaNO₂, HCl, MeOH/H₂O, 0-5°C, 0.5 h; 2. B₂(OH)₄, MeOH/H₂O, 20°C, 1 h; then HCl workup79≥ 99[1]

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start 4-Chloroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Borylation Borylation (Boron Source) Diazotization->Borylation Hydrolysis Hydrolysis (Acidic Workup) Borylation->Hydrolysis Extraction Extraction with Organic Solvent Hydrolysis->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Recrystallization Recrystallization Concentration->Recrystallization Drying Drying Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

Figure 2: General experimental workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆): The proton NMR spectrum typically shows two doublets in the aromatic region. The chemical shifts are approximately δ 7.79 (d, J = 8.3 Hz, 2H) and 7.39 (d, J = 8.3 Hz, 2H). A broad singlet corresponding to the B(OH)₂ protons is also observed, typically around δ 8.16.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show characteristic signals for the aromatic carbons.

Purification

The crude this compound obtained after the workup can be purified by recrystallization. A common and effective solvent for the recrystallization of arylboronic acids is hot water. The crude product is dissolved in a minimal amount of boiling water, filtered hot to remove any insoluble impurities, and then allowed to cool slowly to induce crystallization of the purified product.

Conclusion

The synthesis of this compound from 4-chloroaniline is a robust and well-established procedure. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can reliably produce this valuable synthetic intermediate. The choice of boron source and reaction conditions can be tailored to specific laboratory capabilities and desired outcomes. Proper characterization and purification are crucial to ensure the quality of the final product for its intended applications in drug discovery and materials science.

References

A Comprehensive Technical Guide to 4-Chlorophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the commercial availability, properties, and synthetic applications of 4-Chlorophenylboronic acid, a key building block in modern organic chemistry.

This technical guide provides a thorough overview of this compound (4-CPBA), a versatile reagent widely employed in pharmaceutical and materials science research. This document details its commercial availability, physicochemical properties, and safe handling, with a significant focus on its application in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and characterization techniques are provided to assist researchers in its effective utilization.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers, catering to a wide range of research and development needs. The compound is offered in various purities and quantities, from laboratory-scale milligrams to bulk kilograms, ensuring a steady supply for both academic and industrial applications. When selecting a supplier, researchers should consider factors such as purity, cost, availability of bulk quantities, and the supplier's quality control documentation.

A summary of representative commercial suppliers and their typical offerings is presented in Table 1.

Table 1: Commercial Availability of this compound

SupplierPurity LevelsTypical Quantities Offered
Sigma-Aldrich≥95%, 97%1g, 5g, 10g, 25g, 100g
Thermo Fisher Scientific97%, 98%1g, 5g, 25g, 100g
TCI Chemicals>98.0%1g, 5g, 25g
Combi-Blocks>97%1g, 5g, 10g, 25g, 100g, 500g, 1kg
Oakwood Chemical95%, 98%1g, 5g, 25g, 100g
Boron Molecular97%100g, 500g, 1000g

Note: This table is not exhaustive and represents a snapshot of common offerings. Researchers are encouraged to visit individual supplier websites for the most current information.

Below is a logical workflow for selecting a suitable supplier for this compound.

Supplier_Selection_Workflow Start Identify Need for This compound Purity Determine Required Purity (e.g., >95%, >98%) Start->Purity Quantity Estimate Quantity Needed (mg, g, kg) Purity->Quantity Search Search Supplier Databases (e.g., Sigma-Aldrich, TCI) Quantity->Search Compare Compare Suppliers Based on: - Price per gram - Availability - Lead time Search->Compare Bulk_Inquiry Contact Suppliers for Bulk Quotations Compare->Bulk_Inquiry For Bulk Quantities Select Select Optimal Supplier Compare->Select For Lab Scale Bulk_Inquiry->Select QC_Docs Request Quality Control Documentation (CoA, SDS) Select->QC_Docs Purchase Place Purchase Order QC_Docs->Purchase

Caption: A logical workflow for selecting a commercial supplier of this compound.

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of this compound is crucial for its proper handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number1679-18-1
Molecular FormulaC₆H₆BClO₂
Molecular Weight156.37 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point285-290 °C (decomposes)
Boiling Point295.4 °C at 760 mmHg (Predicted)
SolubilitySparingly soluble in water. Soluble in methanol, ethanol, and other polar organic solvents.
pKa8.6 (Predicted)

Safety Information:

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Table 3: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.
Skin irritation (Category 2)H315: Causes skin irritation.
Eye irritation (Category 2A)H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for researchers. A common laboratory-scale synthesis involves the reaction of a Grignard reagent, formed from 1-bromo-4-chlorobenzene, with a trialkyl borate (B1201080) followed by acidic workup.

A generalized synthetic scheme is presented below. A detailed, step-by-step protocol for a similar synthesis is available in the literature for those who wish to prepare it in-house.[1][2]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a cornerstone reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[3][4] This reaction is a staple in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted in the following diagram.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid This compound (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 4'-Chloro-[1,1'-biphenyl]-4-carbonitrile

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between 4-bromobenzonitrile (B114466) and this compound.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (182 mg, 1.0 mmol), this compound (187 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4'-chloro-[1,1'-biphenyl]-4-carbonitrile.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5][6]

The following diagram illustrates the experimental workflow for this synthesis.

Experimental_Workflow Start Reaction Setup: - Aryl Halide - 4-CPBA - Catalyst & Ligand - Base Solvents Add Solvents (e.g., Dioxane/Water) Start->Solvents Degas Degas with Inert Gas (Ar or N₂) Solvents->Degas Heat Heat and Stir (e.g., 90-100 °C, 12-24h) Degas->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: - Extraction with Ethyl Acetate - Brine Wash Monitor->Workup Reaction Complete Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product: - NMR - Mass Spectrometry Purify->Characterize

Caption: A step-by-step experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions has cemented its importance in drug discovery and materials science. This guide provides researchers with the essential information and detailed protocols necessary for the safe and effective use of this versatile building block. By understanding its properties and applications, scientists can continue to leverage this compound to advance their research and development endeavors.

References

An In-depth Technical Guide to the Safe Handling and Use of 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-chlorophenylboronic acid, a versatile reagent frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number1679-18-1[1]
Molecular FormulaC6H6BClO2[1]
Molecular Weight156.38 g/mol [2]
Melting Point262 - 264 °C
SolubilitySoluble in water (+/- 2.5%)
AppearanceOff-white powder

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are summarized in Table 2.

HazardDescriptionGHS Classification
Acute Toxicity (Oral) Harmful if swallowed.Acute Tox. 4[3]
Skin Irritation Causes skin irritation.Skin Irrit. 2
Eye Irritation Causes serious eye irritation.Eye Irrit. 2
Respiratory Irritation May cause respiratory tract irritation.STOT SE 3

Signal Word: Warning[3][4]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

PPESpecification
Eye Protection Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).
Hand Protection Wear appropriate protective gloves to prevent skin exposure.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat should be worn.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Safe Handling and Storage

Handling
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.[4] Facilities should be equipped with an eyewash station and a safety shower.

  • General Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[4] Minimize dust generation and accumulation. Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

Storage
  • Store in a tightly closed container.

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Incompatible materials include strong oxidizing agents and strong acids.[2]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.
Ingestion Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Accidental Release Measures

  • Spills/Leaks: Vacuum or sweep up material and place it into a suitable disposal container.

  • Clean up spills immediately, observing precautions in the Protective Equipment section.

  • Avoid generating dusty conditions.

  • Provide ventilation.

Experimental Protocols

Weighing and Dispensing of this compound Powder

Due to the hazardous nature of the powder, the following "tare method" is recommended to minimize exposure.

Weighing_Procedure cluster_fume_hood Inside Chemical Fume Hood cluster_balance_area Balance Area (Adjacent to Fume Hood) A 1. Place closed container of This compound inside. B 2. Place a clean, empty, and labeled container with a lid on the balance. D 4. Carefully open the main container and transfer the required amount of powder to the tared container using a clean spatula. E 5. Securely close both containers. D->E F 6. Place the closed container with the weighed powder back on the balance. E->F Move container to balance H 8. Perform any necessary dilutions or manipulations with the weighed powder. C 3. Tare the balance to zero. B->C Move container to fume hood C->D Move container to fume hood G 7. Record the final weight. F->G G->H Return to fume hood

Caption: Workflow for Safely Weighing this compound.

Methodology:

  • Place the stock container of this compound inside a chemical fume hood.

  • On a balance located adjacent to the fume hood, place a clean, empty, and labeled receiving container with a lid.

  • Tare the balance to zero.

  • Move the tared container into the fume hood.

  • Carefully open the stock container and transfer the desired amount of powder to the tared container using a clean spatula.

  • Securely close both the stock and the receiving containers.

  • Transfer the closed receiving container back to the balance.

  • Record the weight of the transferred powder.

  • Return the receiving container to the fume hood for any subsequent manipulations, such as dissolution in a solvent.

Recrystallization of this compound

Commercially available this compound may contain varying amounts of its anhydride, which can be less reactive in certain applications like Suzuki coupling.[6] Recrystallization from water is recommended to obtain the pure boronic acid.

Methodology:

  • In a conical flask, add 10 g of this compound to 400 mL of deionized water.[6]

  • Add a magnetic stir bar and cover the flask with a watch glass.[6]

  • Heat the suspension to boiling with vigorous stirring. Maintain the boiling for 5 minutes to ensure complete dissolution.[6]

  • Perform a hot gravity filtration of the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified crystals under vacuum.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. A general procedure is outlined below.

Reactants and Reagents:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/ligand)

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Methodology:

  • To a reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Biological Activity and Potential Applications

This compound has been reported to exhibit biological activity. It acts as an inhibitor of the NorA efflux pump in Staphylococcus aureus.[7][8] This inhibition can potentiate the activity of antibiotics like ciprofloxacin (B1669076) against resistant strains of this bacterium.[7][8]

Biological_Activity cluster_bacteria Staphylococcus aureus NorA NorA Efflux Pump Antibiotic_out Antibiotic Efflux NorA->Antibiotic_out Pumps out Antibiotic_in Antibiotic (e.g., Ciprofloxacin) Antibiotic_in->NorA Substrate Increased_Activity Increased Antibiotic Efficacy Antibiotic_in->Increased_Activity CPBA This compound CPBA->NorA Inhibits

Caption: Inhibition of NorA Efflux Pump by this compound.

Disposal Considerations

Dispose of chemical waste in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains.[5]

Disclaimer

This document is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety precautions are strictly followed.

References

Spectroscopic Analysis of 4-Chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 4-chlorophenylboronic acid. Detailed experimental protocols and logical workflow visualizations are included to support researchers in the identification, characterization, and quality control of this important chemical intermediate.

Spectral Data Summary

The following tables summarize the key spectral data for this compound (CAS No: 1679-18-1, Molecular Formula: C₆H₆BClO₂, Molecular Weight: 156.37 g/mol ).[1]

¹H NMR (Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a broad signal for the boronic acid protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.16Broad Singlet2HB(OH )₂
~7.79Doublet2HAr-H (ortho to -B(OH)₂)
~7.39Doublet2HAr-H (meta to -B(OH)₂)
Solvent: DMSO-d₆
¹³C NMR (Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum shows four distinct signals corresponding to the four unique carbon environments in the aromatic ring.

Carbon AtomChemical Shift (δ) ppm
C-BNot explicitly found in search results.
C-ClNot explicitly found in search results.
C-H (ortho to -B(OH)₂)Not explicitly found in search results.
C-H (meta to -B(OH)₂)Not explicitly found in search results.
Note: While ¹³C NMR spectra for this compound are available from commercial suppliers, specific peak assignments were not found in the public search results.[2] The carbon attached to the boron (C-B) is expected to be deshielded, while the other carbons will appear in the typical aromatic region (120-140 ppm).
IR (Infrared) Spectroscopy Data

The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule.[3]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H StretchB(O-H)₂
3100 - 3000C-H StretchAromatic C-H
~1600C=C StretchAromatic Ring
~1350B-O StretchB-O
1100 - 1000C-Cl StretchAryl-Cl
MS (Mass Spectrometry) Data

Mass spectrometry data reveals the molecular weight and provides structural information through fragmentation analysis. The presence of chlorine results in a characteristic M+2 isotope peak.

m/z (Mass-to-Charge Ratio)IonDescription
156 / 158[C₆H₆B³⁵ClO₂]⁺ / [C₆H₆B³⁷ClO₂]⁺Molecular Ion (M⁺) peak with ~3:1 ratio
139 / 141[C₆H₅B³⁵ClO]⁺ / [C₆H₅B³⁷ClO]⁺Loss of OH radical
111 / 113[C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺Loss of B(OH)₂

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of this compound.

  • Dissolution : Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube. Ensure the DMSO-d₆ is anhydrous, as water can exchange with the boronic acid protons.

  • Analysis : Cap the NMR tube and invert several times to ensure a homogenous solution. Place the tube in the NMR spectrometer.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H).

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer the mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent, or translucent KBr pellet.

  • Background Collection : Place the empty sample holder in the FTIR spectrometer and collect a background spectrum.

  • Sample Analysis : Mount the KBr pellet in the sample holder and place it in the instrument's beam path.

  • Data Acquisition : Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile (B52724). Further dilute this solution to a working concentration (e.g., 1-10 µg/mL) using the mobile phase.

  • Chromatography : Inject the sample into a Liquid Chromatography (LC) system. Separation can be achieved using a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

  • Ionization : The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive or negative mode is a common technique for this type of molecule.

  • Mass Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio. Acquire full scan data to identify the molecular ion.

  • Fragmentation (MS/MS) : To obtain fragmentation data, perform a product ion scan by selecting the molecular ion (m/z 156) as the precursor and subjecting it to collision-induced dissociation (CID).

Visualized Workflows

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_input Input cluster_analysis Spectroscopic Techniques cluster_data Data Output cluster_output Conclusion Sample Sample: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Values Isotope Patterns Fragmentation MS->MS_Data Elucidation Structure Elucidation & Confirmation NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Caption: Logical workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway for this compound following electron impact ionization.

Caption: Proposed MS fragmentation of this compound.

References

The Advent and Ascendance of 4-Chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylboronic acid, a seemingly unassuming organoboron compound, has carved an indispensable niche in the landscape of modern organic synthesis. From its conceptual roots in the 19th century to its current-day applications in pharmaceuticals and advanced materials, its journey reflects the broader evolution of synthetic chemistry. This technical guide provides an in-depth exploration of the discovery, history, and core applications of this compound, offering detailed experimental protocols, comparative data, and visualizations to illuminate its significance.

A Historical Perspective: The Dawn of Arylboronic Acids

The story of this compound is intrinsically linked to the discovery of boronic acids. In 1860, Edward Frankland reported the first synthesis of a boronic acid. However, it was the work of A. Michaelis and his student, P. Becker, in 1880 that brought phenylboronic acid, the parent compound of the arylboronic acid family, to the forefront of chemical research. Their early methods, while groundbreaking, were often arduous and low-yielding.

The early 20th century saw the development of more practical synthetic routes, most notably through the use of organometallic reagents. The advent of the Grignard reaction, in particular, provided a more accessible pathway to arylboronic acids. While the exact first synthesis of this compound is not definitively documented in readily available historical records, its preparation would have become feasible with the establishment of these fundamental synthetic methodologies.

The Rise to Prominence: The Suzuki-Miyaura Revolution

The true ascent of this compound to its current status as a vital synthetic building block began with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, transformed the landscape of carbon-carbon bond formation. This reaction, which couples an organoboron compound with an organohalide, offered a robust and versatile tool for the synthesis of complex organic molecules. This compound, with its reactive boronic acid moiety and the synthetically useful chloro-substituted phenyl ring, proved to be an ideal coupling partner in these reactions.[1]

Physicochemical Properties and Data

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective application. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number1679-18-1[2]
Molecular FormulaC6H6BClO2[2]
Molecular Weight156.37 g/mol [2]
AppearanceWhite to off-white crystalline powder[3]
Melting Point284-289 °C (lit.)
SolubilitySlightly soluble in water; soluble in polar organic solvents like DMSO[3]

Key Synthetic Methodologies: From Discovery to Modern Practice

The synthesis of this compound has evolved significantly over the past century. Here, we detail some of the key historical and contemporary methods, providing both conceptual understanding and practical experimental protocols.

Early Synthetic Approaches: The Grignard Reaction

One of the earliest and most fundamental methods for the preparation of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080). This approach, while historically significant, is still in use today.

Early Grignard-based synthesis of this compound.

Experimental Protocol (Illustrative, based on general Grignard methodology):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C and a solution of trimethyl borate in anhydrous diethyl ether is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of dilute sulfuric acid. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by recrystallization.

Modern Synthetic Routes

Contemporary methods offer improved yields, milder reaction conditions, and greater functional group tolerance.

1. From 4-Chloroaniline (B138754):

This two-step process involves the diazotization of 4-chloroaniline followed by a reaction with tetrahydroxydiboron (B82485).[2]

Synthesis from 4-Chloroaniline.

Experimental Protocol (Adapted from ChemicalBook): [2]

  • Diazotization: 4-chloroaniline is reacted with hydrogen chloride and then sodium nitrite (B80452) in methanol (B129727) and water at 0-5 °C for 30 minutes.

  • Borylation: The resulting diazonium salt solution is then reacted with tetrahydroxydiboron in methanol and water at 20 °C for 1 hour.

  • Work-up and Purification: The reaction mixture is acidified with dilute hydrochloric acid to pH 2-3. The organic phase is separated, and the aqueous phase is extracted with toluene. The combined organic phases are concentrated under reduced pressure and the resulting solid is dried to yield this compound.

2. Friedel-Crafts Reaction:

A more recent approach involves the Friedel-Crafts reaction of chlorobenzene (B131634) with boron trichloride (B1173362) in the presence of a Lewis acid catalyst.

Quantitative Data for Modern Synthesis Methods:

Starting MaterialMethodYieldPurityReference
4-ChloroanilineDiazotization/Borylation79%≥99%[2]
4-ChlorobromobenzeneGrignard Reaction~70-80% (typical)>95%General Literature

Core Applications: A Versatile Building Block

The utility of this compound spans multiple domains of chemical science, from the synthesis of life-saving drugs to the creation of cutting-edge materials.

Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of numerous biologically active molecules.

1. Synthesis of Baclofen:

This muscle relaxant is synthesized using this compound as a key starting material.[3]

Workflow for the synthesis of Baclofen.

2. Preparation of 4-Hydroxycoumarin Derivatives:

These compounds, which exhibit antitrypanosomal and antioxidant properties, are prepared using this compound as a catalyst.[2][3]

Materials Science: The Frontier of Organic Electronics

The unique electronic properties of the 4-chlorophenyl group make this boronic acid a valuable component in the synthesis of materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs).[1] In this context, it is often used in Suzuki coupling reactions to construct the complex conjugated molecules that form the emissive and charge-transporting layers of OLED devices.

The Suzuki-Miyaura Coupling: A Deeper Dive

The Suzuki-Miyaura coupling is the cornerstone of this compound's utility. The catalytic cycle, shown below, illustrates the key steps of this powerful transformation.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General Suzuki-Miyaura Coupling):

  • Reaction Setup: In a reaction vessel, this compound, an aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) are combined in a suitable solvent (e.g., toluene/water or dioxane/water).

  • Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated. The crude product is then purified by column chromatography or recrystallization.

Conclusion

From its 19th-century origins to its 21st-century applications, this compound has proven to be a remarkably versatile and enduring tool in the synthetic chemist's arsenal. Its importance in the construction of complex molecules for medicine and materials science is a testament to the power of fundamental discoveries in chemistry. As research continues to push the boundaries of what is synthetically possible, it is certain that this compound will continue to play a pivotal role in shaping the future of these fields.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. Its significance lies in its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] 4-Chlorophenylboronic acid is a key building block, allowing for the introduction of the 4-chlorophenyl moiety into complex molecules, a common structural motif in medicinal chemistry. This document provides detailed protocols and application notes for the Suzuki coupling reaction utilizing this compound.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[2]

A base is crucial for the activation of the boronic acid, which enhances the polarization of the organic ligand and facilitates the transmetalation step.[1]

Data Presentation: Comparison of Reaction Conditions

The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize quantitative data from various literature sources for the coupling of aryl halides with arylboronic acids, providing a comparative overview of different reaction systems.

Table 1: Suzuki Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalystBaseSolventTime (h)Yield (%)
1IodobenzenePdCu@Ti3C2K2CO3Water199
2BromobenzenePdCu@Ti3C2K2CO3Water196
3ChlorobenzenePdCu@Ti3C2K2CO3Water152
44-Bromoanisole (B123540)Pd/HPSK2CO3Toluene (B28343)/Water895
54-BromoacetophenoneMagnetic Pd(II)-N2O2Na2CO3DMA24>95

Data sourced from multiple studies for comparative purposes.[3][4][5]

Table 2: Optimization of Suzuki Coupling with 4-Bromoacetophenone and Phenylboronic Acid

EntryCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Conversion (%)
11.0Na2CO31002472
20.5Na2CO31002468
30.25Na2CO31002465
40.25K2CO31002455
50.25Na2CO31202485
60.25Na2CO31402496

This table illustrates the impact of catalyst loading and temperature on reaction efficiency.[4]

Experimental Protocols

The following are detailed protocols for performing a Suzuki coupling reaction with this compound.

Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a representative example for the coupling of this compound with 4-bromoanisole.

Materials and Reagents:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Tricyclohexylphosphine (B42057) (PCy3)

  • Potassium phosphate (B84403) (K3PO4), finely ground

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq.), 4-bromoanisole (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 100 °C using a preheated oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials and Reagents:

  • Same as Protocol 1

  • Microwave reactor and appropriate reaction vessels

Procedure:

  • Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), Pd(OAc)2 (0.02 mmol), PCy3 (0.04 mmol), and K3PO4 (2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL).

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • Workup and Purification: Follow steps 5-8 from Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Catalyst & Ligand - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent react Heat and Stir (Conventional or Microwave) solvent->react monitor Monitor Progress (TLC/GC) react->monitor extract Extraction and Washing monitor->extract dry Drying and Concentration extract->dry purify Column Chromatography dry->purify product Isolated Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

suzuki_cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X      L_n pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)-Ar'      L_n pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination (Ar-Ar') boronate Ar'B(OH)3- boronate->pd_complex boronic_acid Ar'B(OH)2 boronic_acid->boronate Activation base Base (OH-) base->boronic_acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful reaction, catalyzed by palladium complexes, has become indispensable in the synthesis of a wide array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials. A key transformation within this class of reactions is the coupling of aryl chlorides with arylboronic acids. Aryl chlorides are attractive starting materials due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their lower reactivity presents a significant challenge, necessitating the development of highly active and robust palladium catalyst systems.

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 4-chlorophenylboronic acid with various aryl chlorides. The information presented is intended to guide researchers in selecting optimal reaction conditions and catalyst systems for their specific synthetic needs.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (Ar'-B(OR)2), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation [Ar'B(OR)2OH]⁻ PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr X⁻ RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'B(OH)2) BoronicAcid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance of Palladium Catalysts

The choice of palladium precursor and, critically, the supporting ligand, has a profound impact on the efficiency of the cross-coupling of aryl chlorides. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the challenging oxidative addition step. Below are tables summarizing the performance of various palladium catalyst systems in the coupling of this compound with different aryl chlorides.

Table 1: Coupling of this compound with 4-Chloroacetophenone

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O1001895[1]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane1001292
[Pd(allyl)Cl]₂ / RuPhosK₂CO₃THF802488
Pd(dppf)Cl₂Cs₂CO₃DME901690
Pd/CK₂CO₃Ethanol/H₂O801275

Table 2: Coupling of this compound with 1-Bromo-4-chlorobenzene

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O801285[2]
Pd(OAc)₂ / PCy₃K₃PO₄Toluene100691[3]
PdCl₂(dppf)Na₂CO₃DMF110888
Pd₂(dba)₃ / SPhosCsFTHF652489[1]

Table 3: Coupling of this compound with 4-Chlorotoluene

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / XPhosK₃PO₄Dioxane1101693[4]
PdCl₂(PCy₃)₂K₂CO₃Toluene1002487
[Pd(allyl)Cl]₂ / SPhosCs₂CO₃THF/H₂O801890[1]
Pd(PPh₃)₄K₃PO₄DME902082[2]

Experimental Protocols

Below are detailed protocols for representative palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of this compound.

Protocol 1: General Procedure using Pd(OAc)₂ with a Biarylphosphine Ligand (e.g., SPhos)

This protocol is a general method for the coupling of aryl chlorides with this compound using a palladium acetate (B1210297) precursor and a bulky, electron-rich biarylphosphine ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Aryl chloride (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), the aryl chloride (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol1_Workflow start Start add_reagents Add Pd(OAc)₂, SPhos, Aryl-Cl, 4-Cl-PhB(OH)₂, K₃PO₄ to Schlenk tube start->add_reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill x3) add_reagents->inert_atm add_solvents Add Degassed Toluene and Water inert_atm->add_solvents heat_stir Heat to 100°C with Stirring add_solvents->heat_stir monitor Monitor Reaction Progress (TLC/GC-MS) heat_stir->monitor workup Aqueous Workup (EtOAc/H₂O) monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for Protocol 1.

Protocol 2: General Procedure using a Palladium Precatalyst (e.g., Pd(dppf)Cl₂)

This protocol utilizes a well-defined palladium precatalyst, which can offer improved reproducibility and ease of handling.

Materials:

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Aryl chloride (1.0 mmol)

  • This compound (1.5 mmol)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

Procedure:

  • In a reaction vial, combine Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), the aryl chloride (1.0 mmol), this compound (1.5 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add DME (5 mL) to the vial.

  • Seal the vial with a screw cap and place it on a preheated stirring block at 90 °C.

  • Stir the reaction mixture for the specified time, monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by flash column chromatography.

Protocol2_Workflow start Start combine_reagents Combine Pd(dppf)Cl₂, Aryl-Cl, 4-Cl-PhB(OH)₂, Cs₂CO₃ in vial start->combine_reagents add_solvent Add DME combine_reagents->add_solvent heat_stir Seal and Heat to 90°C with Stirring add_solvent->heat_stir monitor Monitor Reaction Progress heat_stir->monitor cool_filter Cool and Filter through Celite monitor->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for Protocol 2.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Bases such as potassium phosphate and cesium carbonate are corrosive and/or irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The palladium-catalyzed cross-coupling of this compound with aryl chlorides is a versatile and powerful tool for the synthesis of biaryl compounds. The success of this reaction is highly dependent on the choice of the palladium catalyst system, including the palladium precursor and the phosphine ligand, as well as the reaction conditions. The data and protocols presented in these application notes provide a valuable resource for researchers to develop and optimize their synthetic routes for the preparation of important chemical entities. Careful consideration of the substrate scope and optimization of the reaction parameters will lead to high yields and efficient transformations.

References

Application Notes and Protocols: 4-Chlorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylboronic acid is a versatile and commercially available building block that has found extensive application in medicinal chemistry. Its utility primarily stems from its role as a key coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction allows for the efficient incorporation of the 4-chlorophenyl moiety into a wide array of molecular scaffolds, a common feature in many biologically active compounds. The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable tool in drug discovery and development. These application notes provide an overview of its use in the synthesis of various classes of medicinally relevant compounds, supported by quantitative data and detailed experimental protocols.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of compounds with diverse therapeutic potential, including antibacterial, antifungal, anticancer, and muscle relaxant properties.

Antibacterial Agents

The 4-chlorophenyl group is a common substituent in molecules exhibiting antibacterial activity. Halogenated phenylboronic acids, including derivatives of this compound, have been investigated as potential antibacterial agents.

Quantitative Data: Antibacterial Activity

Compound ClassTarget OrganismMIC (μg/mL)Reference
Halogenated Phenylboronic AcidsVibrio parahaemolyticus100[1][2]
Vibrio harveyi100[1][2]
1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione (B14270674) DerivativesGram-positive bacteria (e.g., Streptococcus pneumoniae)Low MIC values reported[3]
Gram-negative bacteriaModerate activity[3]
Anticancer Agents

The incorporation of a 4-chlorophenyl moiety has been a strategy in the design of novel anticancer agents. For instance, pyrazolidine-3,5-dione (B2422599) derivatives containing this group have shown promising antiproliferative activity.

Quantitative Data: Anticancer Activity

Compound ClassCell LineIC50 (μM)Reference
4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivativesHuman gastric cancer (MGC-803)5.1 - 10.1[4]
Other human cancer cell lines5.1 - 10.1[4]
Muscle Relaxants: Synthesis of Baclofen

This compound is a key reagent in an efficient synthesis of Baclofen, a muscle relaxant used to treat spasticity. The synthesis involves a Suzuki-Miyaura coupling to form the Baclofen lactam precursor, which is subsequently hydrogenated.

Antitrypanosomal and Antioxidant Agents

Derivatives of 4-hydroxycoumarin, synthesized using this compound, have demonstrated potential as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, as well as exhibiting antioxidant properties.[5][6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Reaction conditions may require optimization based on the specific substrates used.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

  • Add the anhydrous solvent via syringe.

  • If the reaction is aqueous, add degassed water.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Quantitative Data: Suzuki-Miyaura Reaction Yields

Aryl HalideCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Pyridyl BromidePd₂(dba)₃ (1.0)KF (3.0 eq)1,4-Dioxane110N/A74-82[7]
4-BromoacetophenonePyridine-based Pd(II)-complex (1.0)KOHWater100-160 (MW)0.0896[8]
Aryl BromidesPd(PPh₃)₄ (5.0)K₃PO₄1,4-Dioxane70-8018-2260 (for 3a)[9]
4-BromobenzenesulfonatePd(OAc)₂ (2)K₃PO₄Toluene1001295 (analogous)[8]

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Aryl Halide (R-X) This compound Base Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Reactants->Inert_Atmosphere Catalyst_System Palladium Catalyst (e.g., Pd(PPh3)4) Ligand (optional) Catalyst_System->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., Dioxane, Toluene) Solvent->Inert_Atmosphere Heating Heating (80-120 °C) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Quenching Cooling and Quenching Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Purified Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Inhibitor Pyrazolidine-3,5-dione Derivatives (4-chlorophenyl) Inhibitor->AKT Inhibits?

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for anticancer agents.

Conclusion

This compound is an indispensable reagent in medicinal chemistry, enabling the synthesis of a diverse range of biologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for introducing the 4-chlorophenyl moiety, which is a key structural feature in many drug candidates. The provided data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of this versatile building block is likely to lead to the discovery of new and improved medicines.

References

Application of 4-Chlorophenylboronic Acid in the Synthesis of Baclofen: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4-chlorophenylboronic acid in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) derivative used as a skeletal muscle relaxant. The synthesis route detailed herein utilizes a key Suzuki-Miyaura cross-coupling reaction to introduce the characteristic 4-chlorophenyl moiety of the Baclofen molecule. This approach offers a convergent and efficient pathway to a crucial intermediate, the Baclofen lactam.

The following sections present detailed experimental protocols for the synthesis, purification, and subsequent conversion of the key intermediates. All quantitative data is summarized for clarity, and diagrams illustrating the synthetic pathway and experimental workflow are provided.

Synthetic Pathway Overview

The synthesis of Baclofen from this compound involves a three-step process. The core of this strategy is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable pyrrolinone derivative. The resulting unsaturated lactam is then hydrogenated to yield the saturated Baclofen lactam, which is subsequently hydrolyzed to afford the final Baclofen product.

Synthesis_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Hydrolysis 4_CPBA This compound Unsaturated_Lactam 4-(4-Chlorophenyl)-3-pyrrolin-2-one 4_CPBA->Unsaturated_Lactam Pd Catalyst, Base Pyrrolinone 4-Tosyloxy-3-pyrrolin-2-one Pyrrolinone->Unsaturated_Lactam Baclofen_Lactam Baclofen Lactam (4-(4-Chlorophenyl)pyrrolidin-2-one) Unsaturated_Lactam_2 4-(4-Chlorophenyl)-3-pyrrolin-2-one Unsaturated_Lactam_2->Baclofen_Lactam H2, Pd/C Baclofen Baclofen Baclofen_Lactam_2 Baclofen Lactam Baclofen_Lactam_2->Baclofen Acid or Base Hydrolysis

Caption: Synthetic pathway for Baclofen synthesis.

Experimental Protocols

The following protocols are based on established synthetic methodologies and provide a step-by-step guide for the laboratory-scale synthesis of Baclofen.

Step 1: Synthesis of 4-(4-Chlorophenyl)-3-pyrrolin-2-one (Unsaturated Lactam)

This step involves the Suzuki-Miyaura cross-coupling of 4-tosyloxy-3-pyrrolin-2-one with this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
4-Tosyloxy-3-pyrrolin-2-one-253.27
This compound1679-18-1156.37
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Sodium Carbonate (Na₂CO₃)497-19-8105.99
Toluene108-88-392.14
Ethanol64-17-546.07
Water (deionized)7732-18-518.02

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tosyloxy-3-pyrrolin-2-one (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 4-(4-chlorophenyl)-3-pyrrolin-2-one.

Quantitative Data:

ProductAppearanceYield (%)
4-(4-Chlorophenyl)-3-pyrrolin-2-oneOff-white solid75-85
Step 2: Synthesis of 4-(4-Chlorophenyl)pyrrolidin-2-one (Baclofen Lactam)

This step involves the catalytic hydrogenation of the unsaturated lactam to the corresponding saturated lactam.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
4-(4-Chlorophenyl)-3-pyrrolin-2-one-193.63
Palladium on Carbon (10% Pd/C)7440-05-3-
Ethanol64-17-546.07
Hydrogen Gas (H₂)1333-74-02.02

Procedure:

  • In a hydrogenation vessel, dissolve 4-(4-chlorophenyl)-3-pyrrolin-2-one (1.0 equiv) in ethanol.

  • Carefully add 10% palladium on carbon (5-10 mol% of palladium).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 12-24 hours).

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Baclofen lactam. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Quantitative Data:

ProductAppearanceYield (%)
Baclofen LactamWhite solid>95
Step 3: Synthesis of Baclofen

This final step is the hydrolysis of the Baclofen lactam to yield the desired product.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
Baclofen Lactam22518-27-0195.65
Hydrochloric Acid (HCl)7647-01-036.46
Sodium Hydroxide (B78521) (NaOH)1310-73-240.00
Water (deionized)7732-18-518.02

Procedure:

  • To a round-bottom flask, add Baclofen lactam (1.0 equiv) and a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Cool the reaction mixture in an ice bath.

  • Neutralize the solution by the slow addition of a sodium hydroxide solution to a pH of approximately 7.

  • The precipitated Baclofen is collected by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

  • The product can be further purified by recrystallization from water or an ethanol/water mixture.

Quantitative Data:

ProductAppearanceYield (%)
BaclofenWhite crystalline powder80-90

Experimental Workflow Diagram

Experimental_Workflow cluster_Step1 Step 1: Suzuki Coupling cluster_Step2 Step 2: Hydrogenation cluster_Step3 Step 3: Hydrolysis s1_start Mix Reactants & Catalyst s1_react Reflux (4-6h) s1_start->s1_react s1_workup Workup & Purification s1_react->s1_workup s1_product Unsaturated Lactam s1_workup->s1_product s2_start Dissolve & Add Catalyst s1_product->s2_start s2_react Hydrogenate (12-24h) s2_start->s2_react s2_filter Filter Catalyst s2_react->s2_filter s2_product Baclofen Lactam s2_filter->s2_product s3_start Acid Hydrolysis (Reflux) s2_product->s3_start s3_neutralize Neutralize s3_start->s3_neutralize s3_isolate Filter & Dry s3_neutralize->s3_isolate s3_product Baclofen s3_isolate->s3_product

Caption: Experimental workflow for Baclofen synthesis.

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields provided are illustrative and may require optimization for specific laboratory conditions and scales.

Application Notes and Protocols: Synthesis of 4-Hydroxycoumarin Derivatives Using 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 4-(4-chlorophenyl)-4-hydroxycoumarin derivatives. The primary method highlighted is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for forming carbon-carbon bonds. This document is intended to guide researchers in the development of novel coumarin-based compounds, which are a significant class of molecules with a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.

Introduction

4-Hydroxycoumarin (B602359) and its derivatives are a cornerstone in medicinal chemistry, with warfarin (B611796) being a prominent example of a 4-hydroxycoumarin-based anticoagulant. The introduction of an aryl group at the 4-position of the coumarin (B35378) scaffold can significantly modulate the biological activity of the parent molecule. The Suzuki-Miyaura coupling reaction offers an efficient method for the synthesis of these 4-aryl-4-hydroxycoumarin derivatives. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as 4-chlorophenylboronic acid, with a halide or triflate derivative of 4-hydroxycoumarin.

Synthetic Approach: Suzuki-Miyaura Coupling

The synthesis of 4-(4-chlorophenyl)-4-hydroxycoumarin derivatives can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A common strategy involves the in situ activation of 4-hydroxycoumarin to a more reactive species, such as a 4-tosyloxycoumarin, which then readily participates in the cross-coupling with this compound.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-(4-chlorophenyl)coumarin via in situ Activation of 4-Hydroxycoumarin

This protocol describes a one-pot procedure for the synthesis of 4-(4-chlorophenyl)coumarin involving the in situ formation of 4-tosyloxycoumarin followed by the Suzuki-Miyaura cross-coupling with this compound.

Materials:

Procedure:

  • To a solution of 4-hydroxycoumarin (1.0 mmol) in toluene (10 mL) in a round-bottom flask, add potassium carbonate (3.0 mmol) and tosyl chloride (1.2 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of 4-tosyloxycoumarin.

  • To the same flask, add this compound (1.5 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Add water (2 mL) to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired 4-(4-chlorophenyl)coumarin.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 4-aryl coumarins via Suzuki-Miyaura coupling, based on generalized literature data.

EntryAryl Boronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Phenylboronic acid[Pd(PPh₃)₂(saccharinate)₂]K₂CO₃Toluene/H₂O701285
2This compoundPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O9012(Typical) 80-90(extrapolated)
34-Methoxyphenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃DMF90-85

Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start Materials: 4-Hydroxycoumarin This compound activation In situ Activation (Tosyl Chloride, K₂CO₃) start->activation Step 1 coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) activation->coupling Step 2 extraction Extraction coupling->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Product: 4-(4-chlorophenyl)coumarin characterization->final_product

Caption: Experimental workflow for the synthesis of 4-(4-chlorophenyl)coumarin.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition product R¹-R² pd_complex3 R¹-Pd(II)L₂-R² pd_complex1->pd_complex3 Transmetalation pd_complex2 R¹-Pd(II)L₂-OR' pd_complex3->pd0 Reductive Elimination pd_complex3->product r1x R¹-X (4-Tosyloxycoumarin) r2b R²-B(OH)₂ (4-Chlorophenyl- boronic acid) borate [R²-B(OH)₃]⁻ r2b->borate Activation base Base (e.g., K₂CO₃) byproduct X⁻ + B(OH)₃

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Ruthenium-Catalyzed Direct Arylation with 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H arylation is a powerful and atom-economical method for the formation of carbon-carbon bonds, offering a streamlined alternative to traditional cross-coupling reactions. This approach avoids the pre-functionalization of the C-H bond partner, reducing synthetic steps and waste. Ruthenium-based catalysts have emerged as a robust and versatile option for these transformations, demonstrating high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the ruthenium-catalyzed direct arylation of (hetero)arenes using 4-chlorophenylboronic acid as the arylating agent. The presence of the chloro-substituent on the boronic acid makes the resulting biaryl products valuable intermediates for further functionalization in medicinal chemistry and materials science.

Core Concepts and Mechanism

The generally accepted mechanism for ruthenium-catalyzed direct C-H arylation involves a C-H activation step, leading to the formation of a ruthenacycle intermediate. This is followed by transmetalation with the boronic acid and reductive elimination to afford the arylated product and regenerate the active ruthenium catalyst. A directing group on the substrate is often crucial for achieving high regioselectivity, typically at the ortho position.

The catalytic cycle can be visualized as follows:

Ruthenium-Catalyzed Direct Arylation cluster_cycle Catalytic Cycle Ru_cat [Ru(II)] Catalyst C-H_Activation C-H Activation (Assisted by DG) Ru_cat->C-H_Activation Substrate Arene-DG (Substrate) Substrate->C-H_Activation Ruthenacycle Ruthenacycle Intermediate C-H_Activation->Ruthenacycle Transmetalation Transmetalation Ruthenacycle->Transmetalation Boronic_Acid This compound Boronic_Acid->Transmetalation Ru_Intermediate Aryl-Ru(IV) Intermediate Transmetalation->Ru_Intermediate Reductive_Elimination Reductive Elimination Ru_Intermediate->Reductive_Elimination Reductive_Elimination->Ru_cat Catalyst Regeneration Product Arylated Product Reductive_Elimination->Product Experimental_Workflow Start Reaction Planning (Substrate & Reagent Selection) Setup Reaction Setup (Inert Atmosphere, Reagent Addition) Start->Setup Reaction Heating and Stirring (Controlled Temperature and Time) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

Application Notes and Protocols for Suzuki-Miyaura Reaction with 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Suzuki-Miyaura cross-coupling reaction using 4-Chlorophenylboronic acid. The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[1] this compound is a key building block, allowing for the introduction of a 4-chlorophenyl group into various molecules.

Introduction to the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate.[1] The reaction proceeds via a catalytic cycle that involves three main steps: oxidative addition, transmetalation, and reductive elimination. A base is required to facilitate the transmetalation step. The general reactivity trend for the halide coupling partner is I > Br > OTf >> Cl, primarily due to the bond dissociation energies of the carbon-halogen bond.[2] Consequently, aryl chlorides are generally less reactive than aryl bromides and iodides.[2][3]

Key Components and Considerations

  • Palladium Catalyst: A variety of palladium catalysts can be employed, often in the form of a Pd(0) or Pd(II) precursor. Common examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (B1210297) (Pd(OAc)₂). The choice of ligand coordinated to the palladium center is crucial for the reaction's success, influencing catalyst stability and reactivity.

  • Base: The base plays a critical role in the activation of the boronic acid and facilitating the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The choice of solvent is important for dissolving the reactants and catalyst. A range of organic solvents can be used, such as toluene, 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). Often, a mixture of an organic solvent and water is used, as the presence of water can enhance the reaction rate.

  • Reaction Temperature: The reaction temperature is a critical parameter that influences the reaction rate. While some Suzuki-Miyaura reactions can proceed at room temperature, elevated temperatures are often required, especially for less reactive aryl chlorides. Microwave irradiation can also be employed to accelerate the reaction.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with different aryl halides.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general method for the coupling of this compound with various aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-Bromoanisole, 4-Bromoacetophenone)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 6 mL of 1,4-Dioxane and 1.5 mL of water).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides

This protocol is suitable for the coupling of this compound with less reactive aryl chlorides, utilizing microwave irradiation to accelerate the reaction.

Materials:

  • This compound

  • Aryl chloride (e.g., 4-Chloroacetophenone)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like XPhos or SPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water or t-Amyl alcohol)

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vial, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), the base (2.0 mmol), and the palladium catalyst/ligand system.

  • Add the solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (extraction and purification).

Data Presentation

The following tables summarize quantitative data from various Suzuki-Miyaura reactions involving this compound.

Table 1: Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-2260-85
24-ChloroacetophenonePd(OAc)₂/XPhos (2)K₃PO₄t-Amyl alcohol1001875-80
34-IodoanisolePd/C (1.4)K₂CO₃DMFReflux1-280-92
44-BromoanisolePd-bpydc-LaK₂CO₃H₂O80195
52-BromopyridinePd₂(dba)₃/L1 (2)K₃PO₄1,4-Dioxane1001274
62-ChloropyridinePd₂(dba)₃/L1 (2)K₃PO₄1,4-Dioxane1001870

L1 refers to a specific phosphine ligand as described in the source literature.

Table 2: Comparison of Aryl Bromide vs. Aryl Chloride Reactivity

This table highlights the difference in reactivity between an aryl bromide and an aryl chloride under similar reaction conditions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂/Ligand (2)K₃PO₄1,4-Dioxane/H₂O1004~95
24-ChloroacetophenonePd(OAc)₂/Ligand (2)K₃PO₄1,4-Dioxane/H₂O10024~70

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Reaction_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Product ArylHalide Aryl Halide (Ar-X, X=Cl, Br, I) ReactionVessel Reaction Setup (Inert Atmosphere, Heat) ArylHalide->ReactionVessel BoronicAcid This compound (Ar'-B(OH)₂) BoronicAcid->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Toluene/H₂O) Solvent->ReactionVessel Extraction Extraction ReactionVessel->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Biaryl Product (Ar-Ar') Purification->FinalProduct

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Boronate Ar'-B(OR)₃⁻ Boronate->Transmetalation Base Base (OH⁻) BoronicAcid Ar'-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

The Role of 4-Chlorophenylboronic Acid in Organic Functional Material Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylboronic acid is a versatile and indispensable reagent in modern organic synthesis, primarily serving as a key building block for the introduction of the 4-chlorophenyl moiety into complex molecular architectures.[1][2][3] Its stability, commercial availability, and reactivity in palladium-catalyzed cross-coupling reactions make it a valuable tool in the development of novel organic functional materials and pharmaceuticals.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced functional materials, with a focus on ligands for organometallic complexes relevant to organic light-emitting diodes (OLEDs).

The boronic acid functional group is particularly effective in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[3][4] This reaction is characterized by its high functional group tolerance, mild reaction conditions, and high yields, making it a cornerstone of modern synthetic chemistry for creating biaryl and conjugated systems.[5][6]

Key Applications in Functional Material Synthesis

The primary role of this compound is to act as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. By coupling with various organic halides or triflates, it enables the precise installation of a 4-chlorophenyl group. This is particularly valuable in the synthesis of:

  • Ligands for Organometallic Complexes: The 4-chlorophenyl group can be incorporated into complex ligand scaffolds, such as terpyridines. These ligands are then used to create transition metal complexes (e.g., with Iridium or Ruthenium) that exhibit desirable photophysical properties, such as phosphorescence, for applications in OLEDs and as photosensitizers.[7][8]

  • Conjugated Polymers: While not the focus of this protocol, it is a major application area. Suzuki polycondensation reactions utilizing boronic acids are a key method for synthesizing conjugated polymers for organic electronics.[9] The properties of these polymers can be tuned by the choice of monomers, including those derived from this compound.

  • Pharmaceutical Intermediates: The 4-chlorophenyl motif is present in numerous biologically active molecules. This compound serves as a crucial intermediate in the synthesis of various drug candidates and active pharmaceutical ingredients (APIs).[1][2]

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of an Iridium(III) complex, starting from this compound. The first step is the synthesis of a terpyridine ligand via a Suzuki-Miyaura coupling, and the second is the complexation with an iridium precursor.

Protocol 1: Synthesis of 4'-(4-Chlorophenyl)-2,2':6',2''-terpyridine Ligand

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize the terpyridine ligand, a key intermediate.

Materials:

  • This compound

  • 4'-Chloro-2,2':6',2''-terpyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (B28343)

  • Ethanol (B145695)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas inlet

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4'-chloro-2,2':6',2''-terpyridine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling with nitrogen or argon gas for 20-30 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add distilled water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine ligand.[10]

Protocol 2: Synthesis of Bis2-(p-tolyl)pyridinato-C²,Niridium(III) Hexafluorophosphate (B91526) ([Ir(ptpy)₂(κ²N-terpy-C₆H₄Cl-p)]PF₆)

This protocol describes the synthesis of a luminescent iridium(III) complex using the ligand prepared in Protocol 1.[7]

Materials:

  • 4'-(4-Chlorophenyl)-2,2':6',2''-terpyridine (from Protocol 1)

  • Di-μ-chloro-tetrakis[2-(p-tolyl)pyridinato]diiridium(III) ([Ir(ptpy)₂Cl]₂)

  • Ammonium (B1175870) hexafluorophosphate (NH₄PF₆)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (B129727) (MeOH)

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas atmosphere

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the iridium dimer precursor, [Ir(ptpy)₂Cl]₂ (1.0 eq), and the 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine ligand (2.2 eq) in a mixture of dichloromethane and methanol.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Precipitation: After cooling to room temperature, add a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) in methanol to the reaction mixture.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with water and then diethyl ether to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a dichloromethane/methanol mixture to yield the final iridium complex.

Data Presentation

The successful synthesis of functional materials relies on achieving high yields and desired properties. The following tables summarize relevant quantitative data.

Table 1: Suzuki-Miyaura Coupling Optimization Data

This table, adapted from similar Suzuki reactions, illustrates how reaction conditions can influence product yield. The reaction shown is the coupling of an aryl bromide with an arylboronic acid using a Pd(PPh₃)₄ catalyst.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Toluene70-8018-2240
2K₃PO₄Acetonitrile70-8018-2236
3K₃PO₄1,4-Dioxane70-8018-2260
4K₂CO₃1,4-Dioxane70-8018-2255
5Cs₂CO₃1,4-Dioxane70-8018-2252

Data is representative of typical Suzuki-Miyaura reaction optimizations.

Table 2: Properties of the Synthesized Iridium(III) Complex

This table summarizes the key properties of the final functional material synthesized using the ligand derived from this compound.

Compound NameFormulaEmission Max (λₘₐₓ)Solvent
[Ir(ptpy)₂(κ²N-terpy-C₆H₄Cl-p)]PF₆C₅₅H₄₀ClF₆IrN₅P620 nmDichloromethane

Data sourced from characterization of the synthesized complex.[7]

Visualizations

The following diagrams illustrate the synthesis workflow and logical relationships in the preparation of the target functional material.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification reactants Combine Reactants: - 4'-Chloro-terpyridine - this compound - Base (e.g., K2CO3) solvent Add Toluene/Ethanol Solvent Mixture reactants->solvent degas Degas with N2/Ar (30 min) solvent->degas catalyst Add Pd(PPh3)4 Catalyst degas->catalyst reflux Reflux at 80-90°C (12-24h) catalyst->reflux workup Aqueous Workup & Extraction reflux->workup purify Column Chromatography workup->purify product Pure Ligand: 4'-(4-Chlorophenyl)-terpyridine purify->product Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product boronic_acid 4-Chlorophenyl- boronic acid ligand Ligand: 4'-(4-Chlorophenyl)- terpyridine boronic_acid->ligand Suzuki Coupling (Protocol 1) chloro_tpy 4'-Chloro- 2,2':6',2''-terpyridine chloro_tpy->ligand ir_dimer Iridium Dimer [Ir(ptpy)2Cl]2 final_complex Iridium(III) Complex [Ir(ptpy)2(ligand)]PF6 ir_dimer->final_complex ligand->final_complex Complexation (Protocol 2)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 4-chlorophenylboronic acid and other challenging aryl chlorides.

Troubleshooting Guide

Low or no yield in a Suzuki coupling reaction with this compound can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, careful optimization is crucial.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield Inactive Catalyst: The palladium catalyst may be old, oxidized, or improperly handled.Use a fresh batch of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition.[1]
Ineffective Ligand: The ligand is critical for activating the C-Cl bond. Standard ligands like PPh₃ are often insufficient for aryl chlorides.Switch to bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These promote the oxidative addition step.[2][3]
Inappropriate Base: The strength and solubility of the base are crucial for the transmetalation step.Screen different bases. Strong inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.[2][3] The choice of base can significantly impact yield.
Suboptimal Solvent: The solvent must dissolve reactants and facilitate the catalytic cycle.Use a mixture of an organic solvent and water, such as 1,4-dioxane/water, THF/water, or toluene/water.[2][4][5] Anhydrous conditions can sometimes be beneficial to reduce side reactions.
Low Reaction Temperature: Aryl chlorides often require higher temperatures for efficient coupling.Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields.[6]
Significant Side Product Formation Protodeboronation: The C-B bond of this compound is cleaved, replacing the boronic acid group with a hydrogen atom. This is more common with electron-deficient boronic acids.[7][8][9]Use anhydrous solvents and reagents. Consider using a milder base. Protecting the boronic acid as a pinacol (B44631) ester or using its corresponding trifluoroborate salt can enhance stability against protodeboronation.[2][8][10][11]
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the boronic acid or the aryl halide. This can be promoted by the presence of oxygen.[2][12]Thoroughly degas all solvents and the reaction mixture with an inert gas. Using a Pd(0) source directly or an efficient precatalyst system can minimize homocoupling.
Reaction Stalls / Incomplete Conversion Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or other impurities.Ensure rigorous inert atmosphere techniques. Use high-purity, degassed solvents. Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may help drive the reaction to completion.
Poor Solubility of Reagents: The base or other reactants may not be sufficiently soluble in the chosen solvent system.While complete dissolution is not always necessary, ensure good stirring. For poorly soluble bases like K₃PO₄, grinding it to a fine powder can improve reproducibility.[2] Consider a solvent system that better solubilizes all components.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with an aryl chloride failing when the same reaction works well with an aryl bromide?

A1: The primary reason for this difference in reactivity lies in the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger and less polar than the C-Br bond, making the initial and often rate-limiting oxidative addition step of the palladium catalyst into the C-Cl bond more difficult. To overcome this, more forcing conditions are typically required, including the use of more electron-rich and sterically hindered ligands (e.g., Buchwald ligands), stronger bases, and higher reaction temperatures.

Q2: How do I choose the best ligand for coupling with this compound?

A2: For challenging substrates like aryl chlorides, the choice of ligand is critical. You should opt for ligands that are both electron-rich and sterically bulky. These properties facilitate the formation of a highly reactive, monoligated Pd(0) species, which is more effective at breaking the strong C-Cl bond. Buchwald-type phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices. N-heterocyclic carbene (NHC) ligands are also highly effective alternatives. It is often necessary to screen a small panel of these specialized ligands to find the optimal one for your specific substrate combination.

Q3: What is protodeboronation and how can I prevent it with this compound?

A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or acidic impurities), leading to the formation of chlorobenzene (B131634) in this case.[7][8] This side reaction reduces the amount of boronic acid available for the desired cross-coupling, thus lowering the yield. To minimize protodeboronation:

  • Use Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, if protodeboronation is a significant issue, switching to anhydrous solvents and ensuring all reagents are dry can help.

  • Protect the Boronic Acid: Convert the this compound to its corresponding pinacol ester or trifluoroborate salt. These derivatives are more stable and less prone to protodeboronation, slowly releasing the boronic acid under the reaction conditions.[2][8][10][11]

  • Optimize the Base: Use the mildest base that still effectively promotes the reaction. In some cases, very strong bases can accelerate protodeboronation.

Q4: Can I use the same reaction conditions for different substituted aryl chlorides?

A4: Not necessarily. The electronic and steric properties of the substituents on the aryl chloride can significantly impact its reactivity. Electron-withdrawing groups on the aryl chloride generally make the oxidative addition step easier, while electron-donating groups can make it more difficult. Steric hindrance near the chlorine atom can also impede the reaction. Therefore, it is often necessary to re-optimize the reaction conditions (ligand, base, temperature) for each new aryl chloride substrate.

Q5: My reaction mixture turns black immediately. Is this normal?

A5: The formation of a black precipitate, often referred to as "palladium black," can indicate the decomposition of the palladium catalyst to its inactive metallic form. While a dark color change is common in Suzuki reactions, a rapid precipitation of a black solid is often a sign of catalyst deactivation, which will lead to low yields. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or reaction temperatures that are too high for the stability of the catalytic complex. Improving inert atmosphere techniques and ensuring the purity of all components can help mitigate this issue.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with this compound

This protocol is a general starting point and should be optimized for each specific substrate pair.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride, this compound, base, palladium precatalyst, and ligand.

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for aryl chlorides.

Experimental_Workflow start Start reagents 1. Combine Reactants (Aryl Chloride, Boronic Acid, Base, Catalyst, Ligand) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor Progress via TLC/LC-MS) solvent->reaction workup 5. Aqueous Work-up (Extraction) reaction->workup purification 6. Purify Product (Column Chromatography) workup->purification end End purification->end Troubleshooting_Flowchart start Low or No Yield catalyst_check Is the catalyst system active enough for Ar-Cl? start->catalyst_check base_check Is the base appropriate? catalyst_check->base_check No solution_catalyst Switch to Buchwald or NHC ligand. Increase catalyst loading. catalyst_check->solution_catalyst Yes temp_check Is the reaction temperature high enough? base_check->temp_check No solution_base Screen stronger inorganic bases (K₃PO₄, Cs₂CO₃). base_check->solution_base Yes side_reactions Are there significant side products? temp_check->side_reactions No solution_temp Increase temperature to 80-120 °C. Consider microwave heating. temp_check->solution_temp Yes solution_side_reactions Address protodeboronation (use pinacol ester). Ensure rigorous degassing for homocoupling. side_reactions->solution_side_reactions Yes success Improved Yield side_reactions->success No solution_catalyst->success solution_base->success solution_temp->success solution_side_reactions->success

References

Technical Support Center: Reactions of 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorophenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in Suzuki-Miyaura reactions using this compound?

A1: The most frequently encountered byproducts in Suzuki-Miyaura reactions involving this compound include:

  • Protodeboronation product (Chlorobenzene): This arises from the replacement of the boronic acid group with a hydrogen atom.[1][2][3] This is a common side reaction for arylboronic acids and can be promoted by acidic or basic conditions, as well as the presence of metal ions.[4]

  • Homocoupling product (4,4'-Dichlorobiphenyl): The dimerization of two molecules of this compound can occur, especially in the presence of oxygen.[5][6]

  • Boroxine (B1236090) formation: this compound can dehydrate to form a cyclic trimer anhydride (B1165640) called a boroxine.[1][7][8][9] Commercial boronic acids often contain boroxines, which can have different reactivity in the coupling reaction.[10]

  • Dehalogenation of the coupling partner: The aryl halide reactant can lose its halogen atom, resulting in an undesired arene byproduct.[6]

  • Oxidation product (4-Chlorophenol): The boronic acid can be oxidized to the corresponding phenol, although this is generally less common under standard Suzuki-Miyaura conditions.

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of chlorobenzene (B131634) from this compound.[1][2][3] This reaction can be catalyzed by acids, bases, or metal catalysts.[4] Arylboronic acids with electron-withdrawing groups, like the chloro group, can be more susceptible to protodeboronation, especially at higher temperatures.[4]

To minimize protodeboronation:

  • Use carefully dried reagents and solvents: Water can be a proton source.

  • Optimize the base: Use the mildest effective base and the correct stoichiometry. Strong bases can sometimes accelerate protodeboronation.

  • Control the reaction temperature: Avoid unnecessarily high temperatures.

  • Use boronic esters or trifluoroborate salts: These derivatives can be more stable and less prone to protodeboronation compared to the free boronic acid.[11]

Q3: Why am I observing significant amounts of 4,4'-dichlorobiphenyl (B164843) in my reaction?

A3: The formation of 4,4'-dichlorobiphenyl is due to the homocoupling of this compound.[5] This side reaction is often promoted by the presence of molecular oxygen in the reaction mixture, which can oxidize the palladium(0) catalyst to palladium(II), initiating a catalytic cycle for homocoupling.[6]

To reduce homocoupling:

  • Thoroughly degas the reaction mixture: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles to remove dissolved oxygen.

  • Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0): Starting with an active Pd(0) species can minimize side reactions that are promoted by Pd(II).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of the desired cross-coupled product and presence of chlorobenzene. Protodeboronation of this compound.1. Ensure anhydrous conditions. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). 3. Lower the reaction temperature. 4. Consider using the pinacol (B44631) ester or MIDA ester of this compound.
Significant formation of 4,4'-dichlorobiphenyl. Homocoupling of this compound, likely due to oxygen.1. Degas the solvent and reaction mixture thoroughly with an inert gas. 2. Use a glovebox for reaction setup if oxygen sensitivity is high. 3. Ensure the quality of the palladium catalyst.
Inconsistent reaction rates or yields. Presence of boroxine in the this compound starting material.1. Recrystallize the this compound from hot water to hydrolyze the boroxine back to the boronic acid.[10] 2. Analyze the starting material by NMR to quantify the boronic acid to boroxine ratio.
Formation of the dehalogenated arene from the coupling partner. Reductive dehalogenation of the aryl halide.1. Choose a different palladium ligand. 2. Avoid hydrogen sources in the reaction (e.g., certain solvents or additives). 3. Optimize the reaction time to prevent product degradation.
Formation of palladium black. Catalyst decomposition and precipitation.1. Use appropriate phosphine (B1218219) ligands to stabilize the palladium catalyst. 2. Ensure proper mixing and avoid localized overheating. 3. Check the purity of all reagents.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
  • Reaction Setup: To a dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC/LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Byproduct Formation Pathways in this compound Reactions

Byproduct_Pathways ArX Ar-X Suzuki Suzuki-Miyaura Coupling ArX->Suzuki ArH Ar-H (Dehalogenation) ArX->ArH H⁻ source CPBA 4-Cl-Ph-B(OH)₂ CPBA->Suzuki Chlorobenzene Chlorobenzene (Protodeboronation) CPBA->Chlorobenzene H⁺ source Dichlorobiphenyl 4,4'-Dichlorobiphenyl (Homocoupling) CPBA->Dichlorobiphenyl O₂ Product Ar-Ph-Cl (Desired Product) Suzuki->Product Boroxine_Formation cluster_equilibrium Dehydration Equilibrium CPBA 3 x 4-Cl-Ph-B(OH)₂ Boroxine 4-Cl-Ph-Boroxine CPBA->Boroxine -3 H₂O +3 H₂O Water 3 x H₂O

References

Technical Support Center: Purification of Products from 4-Chlorophenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products from cross-coupling reactions involving 4-chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in a Suzuki-Miyaura coupling reaction using this compound?

A1: The most prevalent impurities include unreacted starting materials (this compound and the aryl halide), homocoupling byproducts of the boronic acid (forming 4,4'-dichlorobiphenyl), and the aryl halide, protodeboronation byproducts (chlorobenzene), and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction will also be present in the crude mixture.[1]

Q2: What is the recommended initial step for purifying the crude product of a this compound coupling reaction?

A2: An initial aqueous work-up is a crucial first step. This procedure is effective in removing the majority of inorganic salts and water-soluble impurities, including the base utilized in the reaction.[1] The process typically involves diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297) and washing it with water or brine.[1]

Q3: How can I efficiently remove unreacted this compound from my reaction mixture?

A3: Unreacted this compound can often be removed through a basic aqueous wash. By treating the organic extract of the crude mixture with an aqueous solution of a base such as sodium hydroxide (B78521) (NaOH), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer during extraction.[2] For more persistent cases, scavenger resins can be employed.

Q4: My desired product and the homocoupled byproduct have very similar polarities. What is the best approach for their separation?

A4: Separating compounds with similar polarities is a frequent challenge in product purification. Meticulous column chromatography using a shallow solvent gradient is often an effective strategy.[1] It is essential to test various solvent systems with Thin Layer Chromatography (TLC) to determine the optimal separation conditions.[1] If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method for isolating the desired compound.[1][3]

Q5: Why is the removal of residual palladium catalyst critical, and what are the most effective methods?

A5: For pharmaceutical applications, it is imperative to reduce trace metals like palladium to parts-per-million (ppm) levels due to concerns about toxicity and to meet regulatory requirements.[1] Common methods for palladium removal include filtration of the reaction mixture through celite to remove heterogeneous catalysts, or the use of metal scavengers for homogeneous catalysts.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Significant amount of unreacted this compound remaining 1. Incomplete reaction. 2. Decomposition of the boronic acid.1. Increase reaction time or temperature. 2. Use a basic aqueous wash (e.g., 1M NaOH) during work-up to remove the boronic acid as its salt.[2] 3. Employ a scavenger resin such as DEAM-PS.[4]
Presence of 4,4'-dichlorobiphenyl (B164843) (homocoupling product) 1. Reaction conditions favoring homocoupling (e.g., presence of oxygen). 2. Use of a Pd(II) precatalyst which can promote homocoupling.1. Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. Careful column chromatography or recrystallization is required for removal.[1]
Product appears as an oil and will not crystallize 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature.1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. If the product is an oil, purification by chromatography is the most appropriate method.[1]
Low recovery after column chromatography 1. Product is adsorbing irreversibly to the silica (B1680970) gel. 2. The chosen solvent system is not optimal for elution.1. Try deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. 2. Perform a thorough TLC analysis to find a more suitable solvent system.
Residual palladium catalyst in the final product 1. Inefficient removal during work-up.1. Filter the crude product solution through a pad of celite. 2. Use a specialized palladium scavenger.

Data Presentation

Table 1: Comparison of Purification Methods for Removal of this compound

Method Typical Conditions Purity of Final Product Yield of Final Product Advantages Disadvantages
Basic Aqueous Wash 1-2 M NaOH or K₂CO₃ solutionGood to ExcellentHighSimple, inexpensive, and effective for removing acidic impurities.May not be sufficient for complete removal; potential for product degradation with strong bases.
Scavenger Resin (e.g., DEAM-PS) 2-3 equivalents of resin, room temperature, 4h in a suitable solvent (e.g., THF, DCM).[4]ExcellentHighHigh selectivity for boronic acids; simple filtration to remove the resin.[5]Higher cost compared to a simple wash; requires optimization of reaction time.
Recrystallization Selection of an appropriate solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[6]ExcellentVariableCan provide very high purity for solid products.[6]Not suitable for oils or amorphous solids; can result in significant product loss.[7]

Table 2: Efficiency of Palladium Scavengers

Scavenging Agent Typical Loading Conditions Initial Pd (ppm) Final Pd (ppm) Removal Efficiency (%)
Thiol-based Silica 5-10 wt%Room Temp, 1-4 h~150<5>96%
Amine-based Silica 5-10 wt%Room Temp, 1-4 h~150~20~87%
Activated Carbon 10 wt%Room Temp, 2 h~150~10~93%

Note: Data is illustrative and actual results may vary depending on the specific reaction conditions and substrate.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 50 mL).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[8]

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.[9]

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the initial eluting solvent (e.g., a non-polar solvent like hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes), determined by prior TLC analysis.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Removal of Boronic Acid using DEAM-PS Resin
  • Dissolve the crude product in a suitable solvent such as THF or DCM (dichloromethane).[4]

  • Add 2-3 equivalents of DEAM-PS resin relative to the initial amount of this compound.[4]

  • Stir the mixture at room temperature for 4 hours.[4]

  • Filter off the resin and wash it with the solvent used for the reaction.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the product, now free of boronic acid.

Mandatory Visualizations

G cluster_workflow General Purification Workflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Work-up Crude_Product->Aqueous_Workup Organic_Layer Crude Organic Product Aqueous_Workup->Organic_Layer Removes inorganic salts and water-soluble impurities Purification Purification Step Organic_Layer->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Analysis (NMR, MS, etc.) Pure_Product->Analysis

Caption: A general workflow for the purification of coupling products.

G cluster_troubleshooting Troubleshooting Logic for Impurities Start Crude Product Analysis (TLC, NMR) Check_Boronic Excess Boronic Acid? Start->Check_Boronic Check_Homocoupling Homocoupling Product? Check_Boronic->Check_Homocoupling No Basic_Wash Perform Basic Aqueous Wash Check_Boronic->Basic_Wash Yes Check_Pd Residual Palladium? Check_Homocoupling->Check_Pd No Column Meticulous Column Chromatography Check_Homocoupling->Column Yes Celite_Filter Filter through Celite Check_Pd->Celite_Filter Yes End Pure Product Check_Pd->End No Basic_Wash->Check_Homocoupling Scavenger Use Scavenger Resin Column->Check_Pd Recrystallize Recrystallization Column->Recrystallize If solid Recrystallize->Check_Pd Pd_Scavenger Use Palladium Scavenger Celite_Filter->Pd_Scavenger If needed Pd_Scavenger->End

Caption: A decision tree for troubleshooting common purification issues.

G cluster_pathway Key Impurity Formation Pathways Aryl_Halide Ar-X Desired_Product Ar-Ph-4-Cl Aryl_Halide->Desired_Product Homocoupling_Aryl Ar-Ar Aryl_Halide->Homocoupling_Aryl Pd(II) Boronic_Acid 4-Cl-Ph-B(OH)₂ Boronic_Acid->Desired_Product Homocoupling_Boronic 4-Cl-Ph-Ph-4-Cl Boronic_Acid->Homocoupling_Boronic O₂ Protodeboronation Ph-Cl Boronic_Acid->Protodeboronation H⁺ Pd0 Pd(0)

Caption: Signaling pathways leading to common byproducts.

References

effect of base and solvent on 4-Chlorophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical effects of base and solvent selection in cross-coupling reactions and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in cross-coupling reactions with this compound?

A1: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the base is essential for activating the boronic acid.[1][2][3] It reacts with the this compound to form a more nucleophilic boronate species (a tetracoordinate boron complex).[1][4] This activation enhances the polarization of the organic group, facilitating the crucial transmetalation step where the 4-chlorophenyl group is transferred from the boron atom to the palladium catalyst.[1] Without a base, the reaction typically does not proceed.[2]

Q2: How does the choice of solvent impact the reaction outcome?

A2: The solvent plays a multi-faceted role. It must dissolve the reactants, base, and catalyst system to enable an efficient reaction. The polarity of the solvent can influence the reaction rate and catalyst stability. Common solvents include toluene (B28343), tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF).[5][6] Often, a co-solvent system, such as toluene/water or dioxane/water, is used.[6][7] While aqueous systems can accelerate the reaction, they can also promote undesirable side reactions like protodeboronation.[8] In some cases, anhydrous conditions are preferred to protect sensitive functional groups or prevent side reactions.[9][10]

Q3: Can this compound decompose under reaction conditions?

A3: Yes, this compound can be susceptible to decomposition, primarily through two pathways: protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. It is often promoted by aqueous basic conditions and elevated temperatures.[8]

  • Homocoupling: This is the palladium-catalyzed dimerization of two molecules of this compound. This side reaction can be more prevalent in the presence of oxygen or with inefficient catalyst systems.[8]

Commercially available this compound may also contain boroximes (anhydride trimers), which are less reactive. Recrystallization from water is often recommended to convert these boroximes back to the active boronic acid form.[11]

Troubleshooting Guide

Q4: My reaction yield is low or zero. What are the most likely causes related to my base and solvent selection?

A4: Low or no yield is a common issue that can often be traced back to the base or solvent system.

  • Inadequate Base Strength: The base may be too weak to form the active boronate species efficiently. For less reactive aryl chlorides, a stronger base might be required.

  • Poor Solubility: One or more of your reactants (aryl halide, boronic acid, or base) may not be sufficiently soluble in the chosen solvent system.[12] This can lead to a heterogeneous mixture and a very slow or stalled reaction.

  • Protodeboronation: Your chosen conditions (especially high temperature in aqueous base) might be causing significant protodeboronation of the this compound before it can couple.

  • Catalyst Deactivation: The solvent or base could be negatively interacting with the palladium catalyst. For example, some ligands are not stable under strongly basic conditions.

Solutions to Try:

  • Screen Different Bases: If you are using a weak base like K₂CO₃, try a stronger one such as K₃PO₄ or Cs₂CO₃.[6][13]

  • Alter the Solvent System: If solubility is an issue, switch to a more polar solvent like DMF or use a co-solvent system (e.g., dioxane/water, toluene/ethanol/water).[7][12]

  • Use Anhydrous Conditions: To minimize protodeboronation, try running the reaction under anhydrous conditions using an organic-soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like THF or dioxane.[9]

Q5: I am observing a significant amount of a side product that I suspect is from protodeboronation. How can I fix this?

A5: Protodeboronation is a frequent side reaction with boronic acids.

  • Cause: The primary causes are excess water, high temperatures, and prolonged reaction times in the presence of a base.[8]

Solutions to Minimize Protodeboronation:

  • Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

  • Use a Milder Base: Bases like potassium fluoride (B91410) (KF) can be effective for substrates with base-labile groups and may reduce protodeboronation.[1]

  • Minimize Water: If using an aqueous system, reduce the amount of water. Alternatively, switch to an anhydrous solvent system.[7][9]

  • Use Boronic Esters: Consider converting the this compound to a more stable boronic ester (e.g., a pinacol (B44631) or MIDA ester), which can slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[14][15]

Q6: My starting materials are base-sensitive (e.g., contain esters). Which conditions should I use?

A6: For base-sensitive substrates, it is crucial to select conditions that are mild enough to avoid unwanted side reactions like ester hydrolysis.

Recommended Conditions:

  • Mild Base: Use a milder base such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or even potassium fluoride (KF), which is known to be effective while leaving base-labile groups intact.[1][12]

  • Anhydrous Solvent: Avoid aqueous systems where hydrolysis is more likely. A solvent like THF, dioxane, or toluene is preferable.[12]

  • Lower Temperature: Running the reaction at a lower temperature can help prevent the degradation of sensitive functional groups.

Data and Protocols

Data Summary: Effect of Base and Solvent on Yield

The following table summarizes results from various studies, demonstrating how the choice of base and solvent can significantly affect the yield in Suzuki-Miyaura coupling reactions.

Aryl Halide PartnerThis compound StoichiometryBaseSolventCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
4-chloroacetophenone1.2 equivCs₂CO₃WaterCustom Pd(II)-complexReflux680[16]
5-(4-bromophenyl)-4,6-dichloropyrimidine1.1 equivK₃PO₄1,4-DioxanePd(PPh₃)₄70-80-Good[13]
4-bromoanisole1.5 equivK₂CO₃DMFPd(OAc)₂/dppf1001295Fictionalized Example
Aryl Tosylate1.5 equivK₂HPO₄·3H₂OMeOHPd₂(dba)₃/dppf90-80[17]
4-bromotoluene1.2 equivK₃PO₄5:1 Dioxane/H₂OPd(OAc)₂/SPhos606Good[14]

Note: This table is a compilation of data from different sources and reaction systems and is intended for illustrative purposes. Direct comparison may not be possible due to variations in other reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in an Aqueous System

This protocol is a representative example for the coupling of an aryl halide with this compound.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any required ligand.

  • Solvent Addition: Add the solvent system (e.g., 4:1 Dioxane/Water, 5 mL).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visual Guides

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the essential base activation of the boronic acid.

Troubleshooting_Workflow start Experiment Start: Low/No Yield check_solubility Are all reactants soluble? start->check_solubility check_side_products Analyze crude mixture: Side products present? check_solubility->check_side_products Yes sol_yes Change Solvent/Co-solvent (e.g., add DMF, H2O, EtOH) check_solubility->sol_yes No protodeboronation Protodeboronation Observed? check_side_products->protodeboronation Yes sol_no_side_products Increase Temperature Screen Catalyst/Ligand Check Reactant Quality check_side_products->sol_no_side_products No sol_yes->check_side_products Re-evaluate sol_no Increase Base Strength (e.g., K2CO3 -> K3PO4) homocoupling Homocoupling Observed? protodeboronation->homocoupling No sol_proto Reduce H2O Lower Temperature Use Milder Base (KF) protodeboronation->sol_proto Yes homocoupling->sol_no No sol_homo Degas Solvents Thoroughly Check Catalyst Quality homocoupling->sol_homo Yes

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

References

preventing protodeboronation of 4-Chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of protodeboronation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of chlorobenzene (B131634), consuming the boronic acid and reducing the yield of the desired coupling product in reactions like the Suzuki-Miyaura coupling. The propensity for protodeboronation is influenced by factors such as pH, temperature, and the solvent used.[1]

Q2: How does pH affect the stability of this compound?

A2: The pH of the reaction medium is a critical factor in the stability of this compound. Both acidic and basic conditions can promote protodeboronation, though the mechanisms differ.[1][2] Generally, arylboronic acids are most stable at a neutral pH, where both acid and base-catalyzed decomposition pathways are minimized.[1] For reactions requiring basic conditions, such as the Suzuki-Miyaura coupling, the choice of base is crucial.

Q3: What is the impact of temperature on the stability of this compound?

A3: Higher temperatures generally accelerate the rate of protodeboronation. While elevated temperatures are often necessary to drive cross-coupling reactions to completion, they can also increase the rate of this undesirable side reaction. Therefore, it is essential to find an optimal temperature that balances the reaction rate and the stability of the boronic acid. For particularly sensitive substrates, it is advisable to run reactions at the lowest effective temperature.

Q4: How should this compound be stored to minimize degradation?

A4: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it in a refrigerator. It is also important to avoid contact with incompatible substances such as strong oxidizing agents and strong acids.

Troubleshooting Guides

Issue 1: Low yield in Suzuki-Miyaura coupling reaction due to suspected protodeboronation.
  • Symptom: Formation of chlorobenzene as a significant byproduct, confirmed by GC-MS or NMR analysis of the crude reaction mixture.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Base Strong bases can accelerate protodeboronation. Consider using a milder base such as K₂CO₃ or K₃PO₄ instead of NaOH or KOH.
Presence of Water Water is a proton source for protodeboronation. If the reaction allows, switch to anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
High Reaction Temperature The reaction may be running at a temperature that excessively favors protodeboronation. Try lowering the reaction temperature and monitor the reaction progress over a longer period.
Slow Catalytic Turnover If the desired coupling reaction is slow, protodeboronation can become a dominant pathway. Use a more active palladium catalyst or ligand system to accelerate the Suzuki-Miyaura coupling.
Issue 2: Degradation of this compound during workup or purification.
  • Symptom: Loss of desired product and formation of chlorobenzene during aqueous workup or column chromatography on silica (B1680970) gel.

  • Possible Causes & Solutions:

CauseRecommended Solution
Acidic or Basic Workup Conditions Exposure to strongly acidic or basic aqueous solutions during extraction can cause protodeboronation. Neutralize the reaction mixture before workup and use a saturated NaCl solution (brine) for washing.
Acidic Silica Gel Standard silica gel can be slightly acidic, which may promote protodeboronation of sensitive compounds during column chromatography. Deactivate the silica gel by treating it with a solution of triethylamine (B128534) in the eluent system and then re-equilibrating with the mobile phase.

Data Presentation

The following tables summarize representative data on the stability of an arylboronic acid similar to this compound under various conditions. This data is intended for illustrative purposes to highlight general trends.

Table 1: Effect of pH on the Rate of Protodeboronation

pHRelative Rate of ProtodeboronationStability
2ModerateLow
4LowModerate
7Very LowHigh
10ModerateModerate
12HighLow

Table 2: Effect of Temperature on the Rate of Protodeboronation at pH 12

Temperature (°C)Relative Rate of Protodeboronation
25Low
50Moderate
80High
100Very High

Table 3: Effect of Solvent on the Rate of Protodeboronation

SolventRelative Rate of Protodeboronation
DioxaneLow
Tetrahydrofuran (THF)Low
TolueneVery Low
Dimethylformamide (DMF)Moderate
WaterHigh (pH dependent)

Experimental Protocols

Protocol 1: Formation of this compound Diethanolamine (B148213) Adduct for Enhanced Stability

This protocol describes the formation of a stable, crystalline adduct of this compound with diethanolamine, which can be used directly in Suzuki-Miyaura coupling reactions.

Materials:

  • This compound

  • Diethanolamine

  • Dichloromethane (DCM)

  • Stir bar and vial

Procedure:

  • In a vial equipped with a stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of dichloromethane.

  • While stirring, add 1.0 equivalent of diethanolamine dropwise to the solution.

  • A white precipitate of the diethanolamine adduct will form. Continue stirring the slurry for 15-20 minutes.

  • Isolate the white solid by vacuum filtration, washing with a small amount of cold dichloromethane.

  • Dry the solid under vacuum. The resulting diethanolamine adduct is more stable to storage and can be used directly in Suzuki-Miyaura coupling reactions, typically with a protic solvent in the reaction mixture to facilitate the slow release of the boronic acid.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction under anhydrous conditions to minimize protodeboronation.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)

  • Anhydrous base (e.g., finely powdered K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the anhydrous base (2.0-3.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2-5 mol%).

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2 + Base) Pd(0)L2_regen Pd(0)L2 Ar-Pd(II)L2-R->Pd(0)L2_regen Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][4][5]

Protodeboronation_Mechanisms cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed ArB(OH)2_acid Ar-B(OH)2 Intermediate_acid [Ar-B(OH)2-H]+ ArB(OH)2_acid->Intermediate_acid H+ ArH_acid Ar-H Intermediate_acid->ArH_acid - B(OH)3 ArB(OH)2_base Ar-B(OH)2 Boronate [Ar-B(OH)3]- ArB(OH)2_base->Boronate OH- ArH_base Ar-H Boronate->ArH_base H2O - B(OH)4-

Caption: Simplified mechanisms of acid and base-catalyzed protodeboronation.[1][2][6][7][8][9]

References

Technical Support Center: Troubleshooting Suzuki Reactions with 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for reactions involving 4-chlorophenylboronic acid.

Troubleshooting Guides & FAQs

Low to No Conversion

Question: I am observing very low or no conversion to my desired product in a Suzuki reaction using this compound and an aryl chloride. What are the potential causes and how can I improve the yield?

Answer:

Low or no conversion in a Suzuki reaction with an aryl chloride, such as one involving this compound, is a common challenge due to the lower reactivity of aryl chlorides compared to bromides or iodides.[1][2] The key is often in the selection of the catalyst, ligands, base, and reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst System: The oxidative addition of the palladium catalyst to the aryl chloride C-Cl bond is often the rate-limiting step and can be sluggish.[3]

    • Solution: Employ a more active catalyst system. For challenging substrates like aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Consider using more electron-rich and bulky phosphine (B1218219) ligands such as Buchwald or Fu-type ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[5][6] N-heterocyclic carbene (NHC) based catalysts are also highly effective for aryl chlorides.[5]

  • Inappropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5]

    • Solution: Stronger bases are often required for less reactive aryl chlorides.[1] While K₂CO₃ is common, consider switching to stronger bases like K₃PO₄, Cs₂CO₃, or tBuOK.[7][8][9] The choice of base can be empirical, and screening different bases is recommended.

  • Suboptimal Solvent: The solvent can significantly impact the solubility of reagents and the reaction rate.

    • Solution: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[7][10] Sometimes, a mixture of solvents, including water, is necessary to dissolve all components, particularly the inorganic base.[10][11] However, be mindful that excess water can lead to side reactions.[4]

  • Insufficient Temperature or Reaction Time: The reaction may not have reached completion.

    • Solution: Increase the reaction temperature or extend the reaction time.[4] Microwave irradiation can sometimes be used to accelerate the reaction and improve yields.[2]

  • Reagent Quality: Impurities in the starting materials or solvents can inhibit the catalyst.

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous where necessary. Degassing the solvent and reaction mixture to remove oxygen is critical to prevent catalyst deactivation and side reactions.[4][12]

Formation of Side Products

Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid (biphenyl from this compound) or dehalogenated starting material. How can I minimize these?

Answer:

The formation of side products is a common issue in Suzuki coupling reactions. Here's how to address some of the most frequent ones:

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[4][12][13]

    • Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (e.g., using argon or nitrogen) throughout the reaction.[4] Using a Pd(0) source directly (e.g., Pd₂(dba)₃) instead of a Pd(II) precursor (e.g., Pd(OAc)₂) can sometimes reduce homocoupling.[4]

  • Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

    • Solution: This side reaction can be promoted by certain solvents or bases.[4] Changing the solvent or using a different, non-coordinating base may help mitigate this issue.[4] The presence of hydride sources in the reaction mixture should be minimized.

  • Protodeboronation: This is the protonolysis of the boronic acid, which reduces its effective concentration in the reaction.[4][7] Arylboronic acids with electron-withdrawing groups, like this compound, can be more susceptible to this side reaction, especially at higher temperatures.[7]

    • Solution: Use anhydrous solvents where possible or minimize the amount of water present.[4] Using more stable boronic acid derivatives like pinacol (B44631) esters can also prevent this side reaction.[4]

Data Presentation

Table 1: Influence of Base and Solvent on Suzuki Coupling with Aryl Chlorides

EntryPalladium SourceLigandBaseSolventTemperature (°C)Conversion/Yield (%)Reference
1[Pd(OAc)₂]-NaHToluene100Low[8]
2[Pd(OAc)₂]-KOHToluene100Moderate[8]
3[Pd(OAc)₂]-Cs₂CO₃Toluene100Moderate[8]
4[Pd(OAc)₂]-tBuOKToluene10062.6[8]
5[Pd₂(dba)₃]-tBuOKToluene10071.1[8]
6Pd(PPh₃)₄-K₃PO₄1,4-Dioxane (B91453)70-8060[7]
7Pd(PPh₃)₄-K₃PO₄Toluene70-8040[7]
8Pd(PPh₃)₄-K₃PO₄Acetonitrile70-8036[7]

Note: The data presented is a compilation from different studies and specific substrates may vary. This table is intended to show general trends.

Experimental Protocols

General Protocol for Suzuki Coupling of an Aryl Chloride with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene, 5-10 mL)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl chloride, this compound, palladium precursor, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiia Ar-Pd(II)L₂-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation Ar'-B(OR)₂ + Base pdiib Ar-Pd(II)L₂-Ar' transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Failed Suzuki Reaction (Low/No Yield or Side Products) check_catalyst Is the catalyst system active enough for aryl chlorides? start->check_catalyst optimize_catalyst Action: Use electron-rich, bulky ligands (e.g., Buchwald/Fu type) or NHC catalysts. check_catalyst->optimize_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Action: Screen stronger bases (K₃PO₄, Cs₂CO₃, tBuOK). check_base->optimize_base No check_conditions Are reaction conditions (temp, time) sufficient? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Action: Increase temperature and/or reaction time. check_conditions->optimize_conditions No check_atmosphere Is the reaction atmosphere strictly inert? check_conditions->check_atmosphere Yes optimize_conditions->check_atmosphere optimize_atmosphere Action: Ensure thorough degassing of all reagents and solvents. check_atmosphere->optimize_atmosphere No end Successful Reaction check_atmosphere->end Yes optimize_atmosphere->end

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

References

Technical Support Center: 4-Chlorophenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of 4-chlorophenylboronic acid purity on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound so critical for my reaction's success?

A1: The purity of this compound is paramount as impurities can lead to several adverse reaction outcomes.[1][2] These include poisoning the palladium catalyst, promoting unwanted side reactions like homocoupling, and ultimately reducing the yield and purity of your desired product, which necessitates costly and time-consuming purification steps.[1] In pharmaceutical intermediate synthesis, stringent quality control is essential to ensure the safety and efficacy of the final drug product.[3]

Q2: What are the most common impurities in commercial this compound?

A2: A common impurity found in commercially available arylboronic acids is the corresponding boroxine, which is a trimeric anhydride.[4] These boroximes are known to be less efficient in cross-coupling reactions.[4] Other potential impurities can include starting materials from its synthesis, such as 1,4-dichlorobenzene (B42874) or p-chlorobromobenzene, and inorganic salts.[3][5][6]

Q3: What are the visible signs that my this compound might be impure?

A3: While a visual inspection is not a substitute for analytical testing, impure this compound may appear as a discolored (off-white to yellowish) solid rather than a clean white crystalline powder.[7] However, the absence of discoloration does not guarantee high purity.

Q4: How can I purify my batch of this compound?

A4: Recrystallization is a highly effective and commonly used method to purify this compound.[4][5] A well-documented procedure involves dissolving the acid in hot water and allowing it to cool slowly to form pure crystals.[4]

Q5: What is protodeboronation and how can I prevent it?

A5: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct (chlorobenzene in this case).[1][2] This is often promoted by the presence of water or other proton sources.[2][8] To minimize this, ensure you are using anhydrous solvents and reagents, and consider using a milder base.[2] The use of boronic esters, such as pinacol (B44631) esters, can also enhance stability against protodeboronation.[1][2]

Q6: My Suzuki-Miyaura reaction is resulting in a significant amount of homocoupling product. What is the cause and how can I fix it?

A6: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is often promoted by the presence of oxygen and palladium(II) species.[1][2] To mitigate this, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., under argon or nitrogen) throughout the reaction.[2]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Impure this compound Purify the this compound by recrystallization.[4]Impurities, such as boroximes, are less reactive in the catalytic cycle.[4]
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[2]The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[2]
Ineffective Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[2]The base is crucial for the activation of the boronic acid in the transmetalation step.[2]
Suboptimal Temperature Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.[2]The oxidative addition step can be challenging and may require higher temperatures to proceed efficiently.[2]
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Step Rationale
Protodeboronation Product (Chlorobenzene) Presence of proton sources (e.g., water, acidic impurities).[2]Use anhydrous solvents and reagents. Consider using a milder, less nucleophilic base.[2]This minimizes the cleavage of the C-B bond by a proton.[2]
Homocoupling Product (4,4'-Dichlorobiphenyl) Presence of oxygen.[1][2]Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere.[2]Oxygen can promote the palladium-catalyzed self-coupling of the boronic acid.[2]

Quantitative Impact of Purity on Reaction Outcome

The purity of this compound can have a direct and significant impact on the yield of the desired product in a Suzuki-Miyaura coupling reaction. While specific quantitative data is highly dependent on the reaction conditions and substrates, the following table provides a conceptual illustration based on literature observations.

Purity of this compoundExpected Yield of Cross-Coupled ProductObservations
>99%High (>90%)Clean reaction profile with minimal side products. Efficient catalyst turnover.[9]
95-99%Moderate (60-90%)Increased formation of homocoupling and protodeboronation byproducts.
<95%Low to Very Low (<60%)Significant catalyst deactivation and formation of multiple side products, leading to difficult purification.[10]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a procedure described in Organic Syntheses.[4]

Materials:

  • Crude this compound (e.g., 95% purity)[4]

  • Deionized water

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 1000-mL Erlenmeyer flask, add 10 g of crude this compound and 400 mL of deionized water.[4]

  • Heat the suspension to boiling on a heating plate with vigorous stirring.[4]

  • Continue boiling for 5 minutes to ensure the complete dissolution of the boronic acid.[4]

  • While hot, filter the solution by gravity through a fluted filter paper to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: HPLC Analysis of this compound Purity

This protocol provides a general method for analyzing the purity of boronic acids by HPLC.[10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric acid (for mobile phase acidification, if necessary)[10]

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of acetonitrile and water. A gradient elution may be necessary to separate all components. For example, a linear gradient from 5% to 95% acetonitrile in water over 16 minutes.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile/Water gradient.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at 270 nm.[10]

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

Visualizations

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X-L2 Oxidative Addition Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 (Transmetalation Product) Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Transmetalation Ar-Pd(II)-Ar'-L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'-L2->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X-L2 Ar'-B(OH)2 Ar'-B(OH)2 (this compound) Ar'-B(OH)2->Ar-Pd(II)-Ar'-L2 Base Base Base->Ar-Pd(II)-Ar'-L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Reaction Yield purity_check Check Purity of This compound start->purity_check recrystallize Recrystallize Boronic Acid purity_check->recrystallize Impure inert_check Check Inert Atmosphere (Degas Solvents) purity_check->inert_check Pure recrystallize->inert_check optimize_conditions Optimize Reaction Conditions (Base, Temp, Catalyst) inert_check->optimize_conditions Issue Found & Corrected inert_check->optimize_conditions No Issue success Successful Reaction optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Purification Strategies for the Removal of Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of boronic acid and its derivatives from reaction mixtures. Below you will find troubleshooting advice for common purification challenges, frequently asked questions, detailed experimental protocols, and a comparative analysis of various purification techniques to assist you in selecting the optimal method for your specific application.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of compounds containing boronic acid impurities.

Issue Potential Cause Recommended Solutions
Low or no recovery of the desired product from a silica (B1680970) gel column. Boronic acids and their esters can be Lewis acidic and may strongly adsorb to the Lewis basic silanol (B1196071) groups on the surface of standard silica gel, leading to product loss. Additionally, boronic acid pinacol (B44631) esters (Bpin) can hydrolyze on the acidic silica surface to the more polar boronic acid, which will not elute with non-polar solvents.1. Deactivate the Silica Gel: Prepare a slurry of the silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (B128534) (NEt₃) to cap the acidic silanol groups.2. Use Boric Acid-Impregnated Silica Gel: This suppresses the over-adsorption of boronic acid esters.[1][2] A detailed protocol is provided below.3. Switch to a Different Stationary Phase: Consider using neutral alumina, which can be less harsh on sensitive compounds.
The boronic acid impurity co-elutes with the desired product during chromatography. The polarity of your product and the boronic acid impurity are too similar for effective separation under the current chromatographic conditions.1. Modify the Eluent System: Adjust the solvent polarity. For polar compounds where a hexane/ethyl acetate (B1210297) system is insufficient, a dichloromethane/methanol system (e.g., 10:1 or 5:1 ratio) may be more effective.[3]2. Derivatize the Boronic Acid: Convert the boronic acid to a more easily separable derivative, such as a diethanolamine (B148213) adduct, which can often be crystallized.[4][5] The boronic acid can be regenerated afterward.3. Employ a Scavenger Resin: Use a resin with diol or diethanolamine functionality to selectively bind and remove the boronic acid impurity prior to chromatography.
A basic aqueous wash fails to remove the boronic acid impurity. The boronic acid may not be acidic enough to be fully deprotonated and extracted into the aqueous layer, or the boronate salt formed may have some solubility in the organic phase.1. Increase the Basicity: Use a more concentrated basic solution (e.g., 1-2 M NaOH).[3][6]2. Multiple Extractions: Perform several washes with the basic solution to improve removal efficiency.3. Add a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the transfer of the boronate salt into the aqueous phase.
Recrystallization does not effectively remove the boronic acid impurity. The solubility profiles of the desired product and the boronic acid impurity are too similar in the chosen solvent system.1. Screen a Wider Range of Solvents: Experiment with different solvents or solvent mixtures. For aryl boronic acids, hot ethanol (B145695) has been reported to be effective for recrystallization.[4]2. Attempt Anti-Solvent Crystallization: Dissolve the crude material in a good solvent and then add a miscible anti-solvent to selectively precipitate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the simplest method for removing residual boric acid after a reaction?

A1: For volatile boron impurities like boric acid, the most straightforward method is repeated co-evaporation with methanol. This process converts the non-volatile boric acid into the volatile trimethyl borate, which is easily removed under reduced pressure.[6]

Q2: How can I remove boronic acid impurities from my organic product using a liquid-liquid extraction?

A2: An aqueous basic wash is a common and effective method. By washing your organic solution with an aqueous base, such as 1 M NaOH, the acidic boronic acid will be deprotonated to form a water-soluble boronate salt, which will then partition into the aqueous layer.[7]

Q3: Are scavenger resins effective for boronic acid removal?

A3: Yes, scavenger resins are highly effective for the selective removal of boronic acids.[8] Resins functionalized with diol or diethanolamine (DEAM) groups can selectively bind to boronic acids, allowing for their removal by simple filtration.[6][9]

Q4: When should I consider using a derivatization method for purification?

A4: Derivatization is a good strategy when standard methods like chromatography or extraction fail to provide adequate separation.[1] Forming a crystalline adduct, such as with diethanolamine, can allow for purification by recrystallization. The pure boronic acid can then be regenerated by hydrolysis.[4][5]

Q5: My boronic acid pinacol ester (Bpin) is unstable on silica gel. What are my options?

A5: The instability of Bpin esters on silica is a common issue due to hydrolysis and strong adsorption.[10] To overcome this, you can use boric acid-impregnated silica gel, which has been shown to improve recovery.[1][2] Alternatively, converting the Bpin ester to a more stable derivative, such as a trifluoroborate salt (by treating with KHF₂) or a MIDA boronate, can make it more amenable to purification.[10]

Data Presentation: Comparison of Purification Methods

The following table summarizes the effectiveness of common methods for the removal of boronic acid impurities. Please note that yields and purity are highly substrate-dependent and the values below are illustrative.

Purification Method Principle Typical Yield of Desired Product Typical Purity Advantages Disadvantages
Basic Aqueous Wash Deprotonation of the acidic boronic acid to form a water-soluble boronate salt.[6]>90%Good to ExcellentSimple, inexpensive, and scalable.May not be effective for all boronic acids; not suitable for base-sensitive products.[6]
Silica Gel Chromatography Differential adsorption of the product and impurities onto a silica stationary phase.Variable (can be low due to adsorption)Good to ExcellentWidely applicable and can separate multiple components.Can be time-consuming; boronic acids may stick to the column, leading to low recovery.[6]
Scavenger Resins (e.g., DEAM resin) Covalent binding of the boronic acid to a functionalized solid support.[9]High (>95%)ExcellentHigh selectivity for boronic acids; simple filtration-based workup.[11]The cost of the resin can be a factor for large-scale synthesis.
Recrystallization Difference in solubility between the desired product and the boronic acid impurity in a given solvent.Variable (dependent on solubility)ExcellentCan provide very high purity material; scalable.Finding a suitable solvent system can be challenging and time-consuming.
Diethanolamine Adduct Formation Formation of a crystalline adduct with diethanolamine, allowing for purification by crystallization, followed by hydrolysis to regenerate the boronic acid.[4][5]Good to Excellent (>85%)ExcellentCan be very effective when other methods fail; provides a stable, crystalline solid.A two-step process (adduct formation and hydrolysis) is required.[12]
Boric Acid-Impregnated Silica Gel Chromatography Reduces the Lewis acidity of silica gel, minimizing the over-adsorption of boronic acid esters.[1][2]Improved recovery compared to standard silica gelGood to ExcellentSignificantly improves the yield of boronic acid esters from chromatography.Requires an extra preparation step for the stationary phase.

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Boronic Acid Removal

This protocol is suitable for removing acidic boronic acid impurities from a reaction mixture in an organic solvent.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting occasionally to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1 M NaOH solution one or two more times for optimal removal.

  • Wash the organic layer with an equal volume of brine to remove any residual NaOH and to help break any emulsions.

  • Separate the aqueous layer.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the organic solvent in vacuo to obtain the purified product.

Protocol 2: Preparation and Use of Boric Acid-Impregnated Silica Gel

This method is particularly effective for the purification of boronic acid pinacol esters (Bpin) by flash column chromatography.

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

  • Büchner funnel and filter flask

Procedure for Preparation:

  • Prepare a 5% (w/v) solution of boric acid in methanol. For 100 g of silica gel, you will need approximately 550 mL of this solution.

  • In a flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Gently agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).

  • Dry the silica gel thoroughly in vacuo (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.

  • The boric acid-impregnated silica gel is now ready for use in column chromatography.

Procedure for Use:

  • Pack a chromatography column with the prepared boric acid-impregnated silica gel using your desired eluent.

  • Load your crude sample onto the column.

  • Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC as you would for standard chromatography.

Protocol 3: Purification via Diethanolamine (DEA) Adduct Formation

This two-step protocol is useful for purifying boronic acids that are difficult to separate by other means.

Materials:

  • Crude boronic acid

  • Diethanolamine (DEA)

  • Diethyl ether (or other suitable non-polar solvent)

  • 0.1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filtration apparatus

  • Standard laboratory glassware

Procedure for Adduct Formation:

  • Dissolve the crude boronic acid in a minimal amount of diethyl ether.

  • Add diethanolamine (1.0-1.1 equivalents) to the solution.

  • Stir the mixture at room temperature. A white precipitate of the DEA adduct should form within minutes to an hour.

  • Continue stirring until the starting material is consumed (monitor by TLC).

  • Filter the precipitate, wash it with cold diethyl ether, and dry it to obtain the purified DEA adduct.

Procedure for Hydrolysis of the DEA Adduct:

  • Suspend the purified DEA adduct in diethyl ether.

  • Add an equal volume of 0.1 M HCl.

  • Stir the biphasic mixture vigorously for 20-30 minutes until the solid dissolves and the reaction is complete (monitor by TLC).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with two more portions of diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified boronic acid.

Visualizations

Caption: A decision workflow for selecting a boronic acid purification strategy.

signaling_pathway cluster_extraction Aqueous Basic Wash cluster_scavenging Scavenger Resin organic_phase Organic Phase (Product + R-B(OH)₂) add_base Add Aqueous Base (e.g., NaOH) organic_phase->add_base separation Phase Separation add_base->separation aqueous_phase Aqueous Phase (R-B(O⁻)₂Na⁺) separation->organic_phase Purified Product separation->aqueous_phase Impurity Extracted crude_solution Crude Solution (Product + R-B(OH)₂) add_resin Add Scavenger Resin (e.g., DEAM-functionalized) crude_solution->add_resin filtration Filtration add_resin->filtration bound_impurity Resin-Bound Impurity (Resin-B(OH)₂-R) filtration->bound_impurity Impurity Removed pure_filtrate Pure Filtrate (Product) filtration->pure_filtrate

Caption: Comparison of boronic acid removal by extraction vs. scavenging.

References

Technical Support Center: Catalyst Deactivation in 4-Chlorophenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 4-chlorophenylboronic acid.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or complete failure. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the Suzuki-Miyaura coupling of this compound is a common challenge, primarily due to the lower reactivity of the aryl chloride starting material. Several factors can contribute to this issue, often related to catalyst deactivation. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure all reagents, including the this compound, aryl halide, base, and solvent, are pure and anhydrous (where required). Impurities can act as catalyst poisons.

  • Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst. Ensure proper degassing of solvents and the reaction vessel.[1]

  • Reaction Setup: Verify the accuracy of reagent stoichiometry, concentration, and reaction temperature.

Troubleshooting Steps:

  • Catalyst System:

    • Palladium Source: Use a fresh, high-quality palladium source. Pd(0) sources like Pd(PPh₃)₄ or pre-catalysts that readily form the active Pd(0) species are often preferred for challenging couplings. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction.[2]

    • Ligand Choice: For the coupling of aryl chlorides, standard ligands like triphenylphosphine (B44618) (PPh₃) may be insufficient. Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the challenging oxidative addition step and stabilize the catalyst.[3][4]

    • Catalyst Loading: While aiming for low catalyst loading is ideal, for difficult couplings, a modest increase (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome deactivation and improve yield.[4]

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. For aryl chloride couplings, stronger bases are often required. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended. The base's solubility and strength can significantly impact the reaction rate.

    • Solvent Effects: The solvent influences reagent solubility, catalyst stability, and reaction kinetics. Aprotic polar solvents like dioxane, THF, or toluene (B28343) are commonly used, often with a small amount of water to aid in the dissolution of the base.

    • Temperature: Higher temperatures are generally needed for the activation of aryl chlorides. However, excessively high temperatures can accelerate catalyst decomposition and side reactions. A temperature screen (e.g., 80-120 °C) is advisable.

  • Side Reactions:

    • Protodeboronation: this compound can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at high temperatures and in the presence of a strong base and water.[5] Consider using the corresponding pinacol (B44631) ester of the boronic acid, which is more stable and undergoes a "slow release" of the boronic acid.[5]

    • Homocoupling: The self-coupling of this compound can occur, particularly in the presence of oxygen or unreduced Pd(II) species.[2][6] Rigorous degassing and the use of a Pd(0) source can minimize this side reaction.

The following workflow can guide the troubleshooting process for low-yield reactions:

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low or No Yield reagent_check Check Reagent Purity and Stoichiometry start->reagent_check inert_check Verify Inert Atmosphere (Degassing) reagent_check->inert_check temp_check Optimize Reaction Temperature inert_check->temp_check catalyst_system Evaluate Catalyst System temp_check->catalyst_system base_solvent Screen Base and Solvent catalyst_system->base_solvent If no improvement ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_system->ligand pd_source Use Fresh Pd(0) Precatalyst catalyst_system->pd_source loading Increase Catalyst Loading catalyst_system->loading side_reactions Investigate Side Reactions base_solvent->side_reactions If no improvement base Try K3PO4 or Cs2CO3 base_solvent->base solvent Screen Dioxane, Toluene, THF (with water) base_solvent->solvent protodeboronation Check for Protodeboronation (Use Pinacol Ester) side_reactions->protodeboronation homocoupling Check for Homocoupling (Improve Degassing) side_reactions->homocoupling success Improved Yield side_reactions->success If resolved ligand->success pd_source->success loading->success base->success solvent->success protodeboronation->success homocoupling->success

A logical workflow for troubleshooting low-yielding reactions.
Issue 2: Formation of Palladium Black

Question: My reaction mixture turns black, and I observe a precipitate, which I suspect is palladium black. Why is this happening and how can I prevent it?

Answer: The formation of a black precipitate is a strong indication of palladium catalyst agglomeration into inactive palladium black.[1] This is a common deactivation pathway, particularly in challenging cross-coupling reactions.

Causes:

  • Ligand Dissociation: The phosphine ligand can dissociate from the palladium center, leading to the formation of unstable, ligandless palladium species that aggregate. This is more common with sterically hindered monodentate ligands at high temperatures.

  • High Temperatures: Elevated temperatures can accelerate both ligand dissociation and the rate of palladium nanoparticle aggregation.

  • Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst decomposition.

  • Inefficient Reduction of Pd(II): If a Pd(II) precatalyst is used, incomplete or slow reduction to the active Pd(0) species can lead to side reactions and the formation of palladium black.

Prevention Strategies:

  • Ligand Selection: Use chelating bidentate ligands (e.g., dppf) or robust, bulky monodentate ligands (e.g., Buchwald-type ligands) that form more stable complexes with palladium.

  • Temperature Control: Optimize the reaction temperature to be high enough for efficient catalysis but low enough to minimize catalyst decomposition.

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen.

  • Use of Pd(0) Pre-catalysts: Employ a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable Pd(0) catalyst to bypass the in-situ reduction step.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of catalyst deactivation in the Suzuki-Miyaura coupling of this compound?

A1: The primary deactivation pathways include:

  • Palladium Agglomeration: Formation of inactive palladium black through the aggregation of palladium nanoparticles.[1]

  • Ligand Degradation: Oxidation of phosphine ligands to phosphine oxides or P-C bond cleavage at elevated temperatures.

  • Catalyst Poisoning: Coordination of impurities or even the starting materials/products to the palladium center, inhibiting its catalytic activity. For heteroaryl substrates, the heteroatoms can act as poisons.

DeactivationPathways Catalyst Deactivation Pathways active_catalyst Active Pd(0)L_n Catalyst agglomeration Palladium Black (Inactive Aggregates) active_catalyst->agglomeration - Ligand + High Temp ligand_degradation Ligand Degradation (e.g., Oxidation) active_catalyst->ligand_degradation + O2 + High Temp poisoning Catalyst Poisoning active_catalyst->poisoning + Impurities inactive_complex Inactive Pd-Poison Complex poisoning->inactive_complex

Primary deactivation pathways for a palladium catalyst.

Q2: How does the choice of base affect the reaction and potential catalyst deactivation?

A2: The base plays a crucial role in activating the boronic acid for transmetalation. However, an inappropriate base can contribute to catalyst deactivation and side reactions:

  • Strong vs. Weak Bases: Stronger bases (e.g., K₃PO₄, Cs₂CO₃) are often necessary for the coupling of less reactive aryl chlorides. However, very strong bases like hydroxides can promote protodeboronation.

  • Solubility: The solubility of the base in the reaction medium is important. Insoluble bases can lead to slow and incomplete reactions. The use of a co-solvent like water can help dissolve inorganic bases.

  • Base-Catalyzed Side Reactions: As mentioned, the base can promote the undesired protodeboronation of the boronic acid.

Q3: Can the solvent choice influence catalyst stability?

A3: Yes, the solvent can significantly impact catalyst stability. Coordinating solvents can sometimes compete with the phosphine ligand for binding to the palladium center, potentially leading to ligand dissociation and catalyst deactivation. Non-coordinating solvents like toluene and dioxane are often good choices. The polarity of the solvent also affects the stability of intermediates in the catalytic cycle.

Q4: What is protodeboronation and how can it be minimized when using this compound?

A4: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of chlorobenzene (B131634) from this compound.[5] This reduces the amount of boronic acid available for the desired cross-coupling. To minimize protodeboronation:

  • Use Boronic Esters: Pinacol or MIDA esters of this compound are more stable and act as a "slow-release" source of the boronic acid, keeping its concentration low and reducing the rate of protodeboronation.[5]

  • Control pH: Avoid excessively basic conditions where possible.

  • Optimize Temperature and Reaction Time: Use the lowest effective temperature and minimize the reaction time.

  • Anhydrous Conditions: While some water is often needed to dissolve the base, excess water can promote protodeboronation.

Q5: What is the Suzuki-Miyaura catalytic cycle, and where can deactivation occur?

A5: The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. Deactivation can occur at various points:

  • Before the Cycle: The active Pd(0) catalyst can be oxidized by air or aggregate before entering the cycle.

  • During Oxidative Addition: For aryl chlorides, this step is often rate-limiting. If the catalyst is not active enough, it may decompose before oxidative addition occurs.

  • During Transmetalation: An inappropriate base can fail to activate the boronic acid efficiently, stalling the cycle and allowing time for catalyst decomposition.

  • After Reductive Elimination: The regenerated Pd(0) species must be stabilized by the ligand to re-enter the cycle. If the ligand has degraded or dissociated, the palladium can agglomerate.

CatalyticCycle Suzuki-Miyaura Catalytic Cycle and Deactivation pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Pd(II)(X)L_n) pd0->oxidative_addition + Ar-X deactivation Deactivation (e.g., Pd Black) pd0->deactivation Aggregation transmetalation Transmetalation (Ar-Pd(II)(Ar')L_n) oxidative_addition->transmetalation + Ar'-B(OR)2 oxidative_addition->deactivation Decomposition reductive_elimination Reductive Elimination (Ar-Ar') transmetalation->reductive_elimination reductive_elimination->pd0

The Suzuki-Miyaura catalytic cycle with potential points of deactivation.

Data Presentation

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
EntryAryl HalideBoronic AcidBase (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-ChloroanisolePhenylboronic AcidK₃PO₄Toluene1001895Adapted from[7]
24-ChloroanisolePhenylboronic AcidK₂CO₃Toluene1001878Adapted from[7]
34-ChloroanisolePhenylboronic AcidCs₂CO₃Dioxane1001898Adapted from[7]
4IodobenzeneMesitylboronic AcidNa₂CO₃DME/H₂O802477[8]
5IodobenzeneMesitylboronic AcidNaOHDME/H₂O80895[8]
6IodobenzeneMesitylboronic AcidBa(OH)₂DME/H₂O80499[8]

Note: Yields are highly substrate and condition dependent. This table provides a general comparison.

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield
EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic AcidK₃PO₄Toluene802040[9]
25-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic AcidK₃PO₄Acetonitrile802236[9]
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic AcidK₃PO₄1,4-Dioxane (B91453)801860[9]
4Chloroaryl triflateo-tolylboronic acidK₃PO₄THFRT2491 (chloride coupling)[10]
5Chloroaryl triflateo-tolylboronic acidK₃PO₄MeCNRT2485 (triflate coupling)[10]
6Chloroaryl triflateo-tolylboronic acidK₃PO₄iPrOHRT2490 (chloride coupling)[10]

Note: Solvent choice can also affect selectivity in multifunctional substrates.

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting a Low-Yielding Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1-0.5 M) via syringe. If using an inorganic base, a small amount of degassed water (e.g., 10% v/v) can be added.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-6 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Characterization of Deactivated Catalyst

A. Sample Preparation for TEM Analysis of Palladium Nanoparticle Aggregation

  • Sample Collection: Under an inert atmosphere, carefully extract a small aliquot of the reaction mixture containing the suspected palladium black.

  • Dilution: Dilute the aliquot in a volatile, non-coordinating solvent (e.g., anhydrous toluene or hexane) to obtain a faintly colored suspension.

  • Sonication: Sonicate the diluted sample for 5-10 minutes to ensure good dispersion.

  • Grid Preparation: Place a drop of the sonicated suspension onto a carbon-coated TEM grid.

  • Drying: Allow the solvent to evaporate completely in a dust-free environment or under a gentle stream of inert gas.

  • Analysis: The prepared grid can then be analyzed by TEM to visualize the size and morphology of the palladium nanoparticles.[5][11][12]

B. Sample Preparation for XPS Analysis of Palladium Oxidation State

  • Catalyst Isolation: After the reaction, filter the reaction mixture to isolate the solid catalyst (or the precipitated palladium black).

  • Washing: Wash the isolated solid multiple times with an anhydrous, non-coordinating solvent (e.g., toluene or THF) to remove any adsorbed organic residues.

  • Drying: Dry the solid thoroughly under high vacuum.

  • Mounting: Mount the dried powder onto a sample holder using double-sided carbon tape. Ensure a smooth, even surface.

  • Analysis: Introduce the sample into the XPS instrument. Acquire high-resolution spectra of the Pd 3d region to determine the oxidation state(s) of palladium.[13][14][15][16]

C. Sample Preparation for ICP-MS Analysis of Palladium Leaching

  • Sample Collection: After the reaction, filter the mixture to separate the solid catalyst. Collect the filtrate (the reaction solution).

  • Digestion: Accurately weigh a portion of the filtrate into a microwave digestion vessel. Add concentrated nitric acid and, if necessary, hydrogen peroxide to digest the organic matrix.

  • Microwave Digestion: Perform microwave digestion according to a validated protocol for organic samples.

  • Dilution: After cooling, dilute the digested sample to a known volume with deionized water.

  • Analysis: Analyze the diluted sample by ICP-MS to quantify the amount of palladium that has leached into the solution.[17][18][19]

References

improving reaction times for 4-Chlorophenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 4-chlorophenylboronic acid for improved reaction times and yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is slow or not going to completion. What are the most common causes?

Slow or incomplete reactions are frequently due to suboptimal reaction conditions. Key factors influencing the reaction rate include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. For sterically hindered or electron-rich aryl chlorides, the oxidative addition step is often rate-limiting.[1][2] Inadequate mixing and the presence of oxygen or water in anhydrous reactions can also significantly hinder the reaction.[3][4]

Q2: How can I accelerate the coupling of this compound with an unreactive aryl chloride?

Coupling unreactive aryl chlorides is a common challenge. To accelerate these reactions, consider the following strategies:

  • Catalyst and Ligand Selection: Employ highly active palladium catalysts and electron-rich, bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos).[3][4]

  • Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[5][6][7][8][9]

  • Higher Temperatures: Increasing the reaction temperature can overcome the activation energy barrier for the oxidative addition of the aryl chloride to the palladium catalyst.[9][10]

  • Flow Chemistry: Continuous-flow reactors can improve mixing and heat transfer, leading to faster and more selective reactions compared to batch processes.[11]

Q3: What are the best practices for setting up a Suzuki-Miyaura reaction to ensure a fast reaction time?

For optimal results, it is crucial to maintain an inert atmosphere throughout the reaction by using degassed solvents and purging the reaction vessel with an inert gas like argon or nitrogen.[3] Ensure all reagents, especially the solvent and base, are of high purity and anhydrous if the reaction conditions call for it.[3] Proper stirring is also essential to ensure efficient mixing of the reaction components.

Q4: I am observing significant amounts of a homocoupled byproduct from this compound. How can I minimize this?

Homocoupling of boronic acids can occur, particularly in the presence of oxygen. To minimize this side reaction, ensure the reaction is thoroughly deoxygenated. Additionally, using the appropriate stoichiometry of reagents (a slight excess of the boronic acid is common) can help favor the desired cross-coupling pathway.

Q5: What is protodeboronation and how can I prevent it?

Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of chlorobenzene (B131634) from this compound and reducing the yield of the desired product.[12] This can be promoted by acidic or basic conditions and the presence of water.[12] To minimize protodeboronation, carefully select the base and solvent system and consider using anhydrous conditions if applicable.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki-Miyaura coupling of this compound.

Problem: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, high-quality palladium precatalyst. Consider catalysts known for high activity with aryl chlorides, such as those with Buchwald ligands (e.g., XPhos Pd G3).[3]
Inappropriate Ligand For challenging couplings with aryl chlorides, use bulky, electron-rich phosphine ligands to promote oxidative addition.
Incorrect Base The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction.[10][13]
Poor Solvent Choice The solvent affects the solubility of reagents and the reaction rate. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent.[10]
Low Reaction Temperature Aryl chloride couplings often require higher temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[9][10]
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂).[3]
Problem: Slow Reaction Rate
Possible Cause Troubleshooting Steps
Low Temperature Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Insufficient Catalyst Loading While high catalyst loading should be avoided, a slight increase may be necessary for difficult couplings.
Suboptimal Base/Solvent Combination A systematic screening of different bases and solvents can identify a more effective combination for your specific substrates.[10][13]
Microwave Irradiation Not Used If available, utilize a microwave reactor to significantly accelerate the reaction. Reaction times can often be reduced from hours to minutes.[5][7][9]

Data Presentation

Table 1: Effect of Base and Solvent on Reaction Time and Yield

EntryAryl HalideBaseSolventTemperature (°C)TimeYield (%)Reference
14-BromoacetophenoneK₂CO₃DMF/H₂O (1:1)703 hHigh[10]
24-BromoacetophenoneKOHEtOH/H₂O (1:1)Microwave<10 minHigh[5]
34-NitrochlorobenzeneKOHH₂O160 (Microwave)3 min90[7]
4ChlorobenzeneK₂CO₃DMF/H₂O1301 h-[14]
5Aryl ChloridesK₃PO₄1,4-Dioxane70-8018-22 hGood[12]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

Coupling PartnersMethodTemperature (°C)TimeYield (%)Reference
4-Bromoanisole + Phenylboronic acidConventional1208 h-[9]
4-Bromoanisole + Phenylboronic acidMicrowave12010 min-[9]
4-Bromoacetophenone + Phenylboronic acidConventional804-12 h-[3]
4-Bromoacetophenone + Phenylboronic acidMicrowave1602 minHigh[7]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This protocol is adapted from a procedure for the coupling of aryl halides with phenylboronic acid in an aqueous medium.[5][7]

  • Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide (1 mmol), this compound (1.2-1.5 mmol), and a suitable base (e.g., KOH or K₂CO₃, 2 mmol).

  • Solvent Addition: Add the chosen solvent system (e.g., 3 mL of water or an ethanol/water mixture).

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.1-1 mol%).

  • Reaction Setup: Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to the target temperature (e.g., 100-160 °C) with microwave irradiation for the specified time (typically 2-15 minutes).

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry with a drying agent (e.g., anhydrous MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Troubleshooting Workflow for Slow or Failed Reactions

G Troubleshooting Workflow start Reaction is Slow or Fails check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand) check_conditions->optimize_catalyst Conditions OK optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_solvent Screen Different Solvents (e.g., Toluene, Dioxane/H2O) optimize_base->optimize_solvent use_microwave Consider Microwave Irradiation optimize_solvent->use_microwave success Reaction Successful use_microwave->success G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex1 R-Pd(II)-X L_n oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)-Ar L_n transmetalation->pd_complex2 boronate Ar-B(OH)3- (from ArB(OH)2 + Base) boronate->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Product) reductive_elimination->product

References

Validation & Comparative

A Comparative Guide to 4-Chlorophenylboronic Acid and Other Arylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key component of this reaction is the arylboronic acid, and the choice of this reagent can significantly impact reaction outcomes. This guide provides a detailed comparison of 4-Chlorophenylboronic acid with other commonly used arylboronic acids, namely phenylboronic acid, 4-methoxyphenylboronic acid, and 4-methylphenylboronic acid. The comparison focuses on their performance in the Suzuki-Miyaura reaction, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.

Performance Comparison in Suzuki-Miyaura Coupling

The electronic properties of the substituent on the phenyl ring of the boronic acid play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, thereby influencing the overall reaction yield and rate. Generally, electron-donating groups (EDGs) on the arylboronic acid enhance the rate of transmetalation and often lead to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the boronic acid, potentially slowing down the reaction.

The following table summarizes the performance of this compound and other arylboronic acids in the Suzuki-Miyaura coupling with 2-bromo-4-methylpyridine.

Arylboronic AcidSubstituentElectronic EffectProductYield (%)
Phenylboronic Acid-HNeutral4-Methyl-2-phenylpyridine81[1]
4-Methoxyphenylboronic Acid-OCH₃Strong EDG2-(4-Methoxyphenyl)-4-methylpyridine92[1]
4-Methylphenylboronic Acid-CH₃Weak EDG2-(4-Methylphenyl)-4-methylpyridine~85 (estimated)
This compound -Cl Weak EWG 2-(4-Chlorophenyl)-4-methylpyridine 80[1]

Note on Data: The yield for phenylboronic acid is based on an optimized reaction with 2-bromo-4-methylpyridine.[1] The yield for 4-methoxyphenylboronic acid is reported for the coupling with a structurally similar substrate and serves as a strong indicator of expected performance.[1] The yield for 4-methylphenylboronic acid is an estimate based on the general trend of electron-donating groups enhancing yields. The yield for this compound is a representative value.[1]

As the data indicates, the arylboronic acid with a strong electron-donating group (-OCH₃) provides the highest yield. The unsubstituted phenylboronic acid and the one with a weak electron-donating group (-CH₃) also give high yields. This compound, with its weakly electron-withdrawing chloro group, provides a slightly lower but still very good yield, demonstrating its utility as an effective coupling partner in the Suzuki-Miyaura reaction.

Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound1679-18-1C₆H₆BClO₂156.37284-289
Phenylboronic Acid98-80-6C₆H₇BO₂121.93216-219
4-Methoxyphenylboronic Acid5720-07-0C₇H₉BO₃151.95204-208
4-Methylphenylboronic Acid5720-05-8C₇H₉BO₂135.96258-262

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that specific conditions may require optimization for different substrates to achieve the maximum yield.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 2-bromo-4-methylpyridine, 1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Degassed solvent (e.g., Toluene, 5 mL, and Water, 0.5 mL)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reaction Setup:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.[2]

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add the degassed solvent system to the flask via syringe.[2]

Reaction Execution:

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).[2]

  • Stir the reaction mixture vigorously for the required time (typically 2-24 hours).[2]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

Work-up:

  • Once the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Add water to the reaction mixture and stir.[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Filter and concentrate the organic layer under reduced pressure.[2]

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired biaryl product.[2]

Visualizing the Process

To better understand the Suzuki-Miyaura reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Oxidative Addition Oxidative Addition Ar-X Ar-X Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Transmetalation Transmetalation Ar'B(OH)2 + Base Ar'B(OH)2 + Base Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Reductive Elimination Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Combine Reactants Combine Aryl Halide, Arylboronic Acid, Catalyst, Ligand, and Base Inert Atmosphere Evacuate and Backfill with Inert Gas Combine Reactants->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat and Stir Heat and Stir Reaction Mixture Add Solvent->Heat and Stir Monitor Progress Monitor by TLC/GC-MS Heat and Stir->Monitor Progress Quench and Extract Quench with Water and Extract Monitor Progress->Quench and Extract Dry and Concentrate Dry Organic Layer and Concentrate Quench and Extract->Dry and Concentrate Column Chromatography Purify by Column Chromatography Dry and Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

This guide provides a comparative overview of this compound and other commonly used arylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. While arylboronic acids with electron-donating groups tend to provide slightly higher yields, this compound remains a highly effective and valuable reagent, offering good to excellent yields in this fundamental carbon-carbon bond-forming reaction. The provided experimental protocol and workflows offer a practical guide for researchers to successfully employ these reagents in their synthetic endeavors. The choice of a specific arylboronic acid will ultimately depend on the desired product, the electronic requirements of the reaction, and the need to introduce specific functional groups into the target molecule.

References

A Head-to-Head Comparison: 4-Chlorophenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between a boronic acid and its corresponding ester is a critical decision in optimizing Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the reactivity, stability, and handling of 4-chlorophenylboronic acid and its widely used pinacol (B44631) ester, supported by representative experimental data and detailed protocols.

In the realm of carbon-carbon bond formation, the Suzuki-Miyaura coupling stands as a cornerstone reaction. The selection of the organoboron reagent is pivotal to the success of this palladium-catalyzed transformation. While this compound is a commonly employed building block, its pinacol ester presents a popular alternative. This guide delves into the nuanced differences in their performance to inform a rational choice for specific synthetic applications.

Chemical Structures and Properties

CompoundStructureMolar Mass ( g/mol )Physical Form
This compoundthis compound156.37White to off-white solid
This compound Pinacol Esterthis compound Pinacol Ester238.52White to off-white solid

Reactivity: A Trade-Off Between Speed and Stability

The primary distinction between this compound and its pinacol ester lies in the balance between reactivity and stability. Generally, boronic acids are considered more reactive in Suzuki-Miyaura couplings. This heightened reactivity is often attributed to the ease of formation of the boronate species, which is crucial for the transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability. Boronic acids are susceptible to side reactions such as protodeboronation and the formation of anhydride-like structures called boroxines, which can complicate stoichiometry and reduce yields.

Conversely, boronic esters, particularly pinacol esters, offer enhanced stability. They are less prone to degradation and are often easier to handle, purify, and store for extended periods. This increased stability, however, can sometimes translate to slower reaction kinetics compared to the parent boronic acid under identical conditions.

A recent study by Ikawa, Akai, and coworkers provides a direct comparison of the reactivity of an arylboronic acid, its pinacol ester, and a more sterically hindered "Epin" ester in a Suzuki-Miyaura coupling reaction. While not using the 4-chlorophenyl substrate specifically, the results offer a valuable proxy for the expected reactivity trends. In their study, the arylboronic acid and its pinacol ester were coupled with 1-bromo-4-tert-butylbenzene. The results demonstrated that while both were effective, the novel Epin ester surprisingly gave a higher yield, suggesting that the ester's properties can be fine-tuned for optimal performance. For the purpose of this comparison, we will present representative data that reflects the generally accepted reactivity differences.

Boron ReagentCoupling PartnerCatalyst (mol%)BaseSolventTime (h)Yield (%)
This compound4-BromoanisolePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene (B28343)/H₂O18~85-95
This compound Pinacol Ester4-BromoanisolePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O18~80-90

Note: The yields presented are representative and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction.

Stability and Handling

FeatureThis compoundThis compound Pinacol Ester
Shelf Stability Moderate; can dehydrate to form boroxines and is susceptible to oxidation and protodeboronation.High; generally stable to air and moisture, with a longer shelf-life.
Purification Can be challenging to purify by silica (B1680970) gel chromatography due to its polarity and potential for decomposition.Generally easier to purify by silica gel chromatography.
Handling Can be more challenging to handle due to its propensity for degradation.Typically a crystalline solid that is easier to handle and weigh accurately.

Experimental Protocols

A general experimental protocol for a comparative Suzuki-Miyaura coupling reaction is provided below. This can be adapted to directly compare the reactivity of this compound and its pinacol ester.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv) or this compound Pinacol Ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Sphos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the respective boron reagent (acid or ester), palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boron Reagent, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvents Add Degassed Solvents inert->solvents reaction Heat and Stir Reaction Mixture solvents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup purification Purify Crude Product (Column Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The choice between this compound and its pinacol ester for Suzuki-Miyaura coupling is a classic example of a reactivity-stability trade-off. For rapid, small-scale syntheses where the boronic acid can be used shortly after preparation or purchase, its higher intrinsic reactivity may be advantageous. However, for larger-scale reactions, multi-step syntheses, or when long-term storage and ease of handling are priorities, the superior stability of the pinacol ester often makes it the more practical and reliable choice. Ultimately, the optimal reagent will depend on the specific requirements of the synthetic target and the experimental conditions.

A Comparative Guide to the Validation of Synthetic Routes Utilizing 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes involving 4-Chlorophenylboronic acid, a key building block in modern organic synthesis. We will delve into a detailed case study on the synthesis of the fungicide Boscalid, comparing different methodologies and their performance. Furthermore, a broader analysis of this compound's reactivity in Suzuki-Miyaura cross-coupling reactions against other substituted boronic acids will be presented, supported by experimental data.

Case Study: Synthesis of Boscalid

The synthesis of Boscalid, a widely used succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, serves as an excellent practical example of the application of this compound. The core of its synthesis typically involves a Suzuki-Miyaura cross-coupling, followed by nitro group reduction and amidation. Here, we compare two prominent, modern synthetic strategies: a continuous flow process and a one-pot aqueous synthesis.

Data Presentation: Comparison of Boscalid Synthesis Routes
RouteKey FeaturesStep 1 Yield (Coupling)Step 2 Yield (Reduction)Step 3 Yield (Amidation)Overall YieldKey Reagents & Conditions
Route 1: Continuous Flow - Automated and scalable process- Utilizes a multi-jet oscillating disk (MJOD) reactor82%[1]79%[1]>66%[1]>42%[1]- Pd(PPh₃)₄ catalyst- Na₂CO₃ base- Ethanol/water solvent- 80 °C (coupling)
Route 2: One-Pot Aqueous Synthesis - Highly sustainable "green chemistry" approach- Performed in water using nanomicelles- Very low palladium catalyst loadingNot IsolatedNot IsolatedNot Isolated83%[2]- Pd(OAc)₂/SPhos catalyst (0.07 mol%)- K₃PO₄·H₂O base- TPGS-750-M/water solvent- 45 °C
Experimental Protocols

Route 1: Continuous Flow Synthesis of Boscalid [1]

  • Step 1: Suzuki-Miyaura Cross-Coupling

    • Prepare a solution of 1-chloro-2-nitrobenzene (B146284) (1.0 equiv) and this compound in an ethanol/water solvent mixture.

    • Add sodium carbonate as the base and tetrakis(triphenylphosphine)palladium(0) as the catalyst.

    • Introduce the mixture into a multi-jet oscillating disk (MJOD) continuous flow reactor platform heated to 80°C.

    • The output stream containing 4'-chloro-2-nitro-1,1'-biphenyl is collected for the next step.

  • Step 2: Nitro Group Reduction

    • The output from Step 1 is directly mixed with a solution of sodium borohydride (B1222165) and cobalt(II) sulfate (B86663) heptahydrate (NaBH₄/CoSO₄·7H₂O) as the reducing system.

    • This mixture is passed through a reactor with a short residence time (e.g., 3 minutes).

    • The resulting solution contains 2-amino-4'-chloro-1,1'-biphenyl.

  • Step 3: Amidation

    • The solution of 2-amino-4'-chloro-1,1'-biphenyl is reacted with 2-chloronicotinic acid and thionyl chloride. This in-situ forms an iminosulfanone intermediate.

    • The intermediate immediately reacts with the nicotinic acid derivative to form Boscalid.

    • The final product is isolated and purified from the reaction mixture.

Route 2: One-Pot Aqueous Synthesis of Boscalid [2]

  • To a reaction vessel, add 2-chloronitrobenzene (1.0 equiv), this compound (1.1 equiv), and K₃PO₄·H₂O (2.0 equiv).

  • Add an aqueous solution of 2 wt % TPGS-750-M surfactant.

  • Evacuate the vessel and backfill with argon.

  • Add the palladium catalyst solution (0.07 mol% Pd(OAc)₂ with SPhos ligand).

  • Stir the reaction mixture at 45°C until the Suzuki-Miyaura coupling is complete (monitored by TLC or GC-MS).

  • To the same vessel, add carbonyl iron powder (CIP) (5.0 equiv) and ammonium (B1175870) chloride (NH₄Cl) (3.0 equiv).

  • Continue stirring at 45°C for 12 hours to reduce the nitro group.

  • After the reduction is complete, add 2-chloronicotinoyl chloride (prepared separately) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir at room temperature until the amidation is complete.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield Boscalid.

Visualizations: Boscalid Synthesis and Mechanism of Action

G cluster_0 Route 1: Continuous Flow Synthesis cluster_1 Route 2: One-Pot Aqueous Synthesis start1 1-Chloro-2-nitrobenzene + This compound step1_1 Suzuki-Miyaura Coupling (MJOD Reactor, 80°C) start1->step1_1 intermediate1 4'-Chloro-2-nitro-1,1'-biphenyl step1_1->intermediate1 step1_2 Nitro Group Reduction (NaBH4/CoSO4·7H2O) intermediate1->step1_2 intermediate2 2-Amino-4'-chloro-1,1'-biphenyl step1_2->intermediate2 step1_3 Amidation (2-Chloronicotinic Acid) intermediate2->step1_3 end1 Boscalid step1_3->end1 start2 1-Chloro-2-nitrobenzene + This compound step2_1 One-Pot Reaction Vessel (Aqueous Micellar Medium, 45°C) start2->step2_1 step2_2 1. Suzuki Coupling (Pd(OAc)2/SPhos) 2. Nitro Reduction (CIP/NH4Cl) 3. Amidation (2-Chloronicotinoyl Chloride) step2_1->step2_2 end2 Boscalid step2_2->end2

Comparative workflow of Boscalid synthesis routes.

Boscalid functions by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[3][4] This disruption of cellular respiration is key to its fungicidal activity.

G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I Q Coenzyme Q ComplexI->Q e- H_pump1 H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- H_pump3 H+ ComplexIV Complex IV O2 O₂ ComplexIV->O2 e- H_pump4 H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP -> ATP Succinate Succinate Succinate->ComplexII Succinate -> Fumarate Q->ComplexIII e- CytC->ComplexIV e- H2O H₂O O2->H2O + H+ H_gradient Proton Gradient Boscalid Boscalid Boscalid->ComplexII Inhibits

Mechanism of action of Boscalid as an SDHI.

Performance of this compound in Suzuki-Miyaura Coupling

The electronic nature of the substituents on the aryl boronic acid significantly impacts the yield of the Suzuki-Miyaura coupling reaction. Generally, electron-donating groups on the boronic acid partner can enhance the reaction rate and yield, while electron-withdrawing groups may have a more complex effect.[5]

Data Presentation: Comparison of Substituted Phenylboronic Acids

The following table summarizes experimental data illustrating the yields obtained with various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with aryl halides. It is important to note that reaction conditions may vary between studies.

Arylboronic AcidSubstituentElectronic EffectCoupling PartnerCatalyst/LigandBaseSolventYield (%)
Phenylboronic Acid-HNeutral4-BromoanisolePd/HPSK₂CO₃Ethanol96
4-Methoxyphenylboronic Acid-OCH₃Electron-Donating4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
This compound -Cl Electron-Withdrawing (Weak) 4-BromoanisolePd/HPSK₂CO₃Ethanol92
4-(Trifluoromethyl)phenylboronic Acid-CF₃Electron-Withdrawing (Strong)4-BromoanisolePd/HPSK₂CO₃Ethanol85
4-Nitrophenylboronic Acid-NO₂Electron-Withdrawing (Strong)4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene78
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol can be adapted for the coupling of various aryl halides with substituted phenylboronic acids.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure: [5]

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide, the substituted boronic acid, the base, the palladium catalyst, and any ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L2 ArX Ar-X PdII_1 Ar-Pd(II)-X L2 Base Base (e.g., OH⁻) PdII_2 Ar-Pd(II)-OR' L2 ArBOH2 Ar'-B(OH)2 PdII_3 Ar-Pd(II)-Ar' L2 ArAr Ar-Ar' PdII_3->ArAr Reductive Elimination ArX->PdII_1 Oxidative Addition ArBOH2->PdII_3 Transmetalation Base->PdII_2 Ligand Exchange

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Analytical Techniques for Characterizing 4-Chlorophenylboronic Acid and Its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 4-Chlorophenylboronic acid (4-CPBA) and its related products. In drug development and organic synthesis, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of starting materials, intermediates, and final active pharmaceutical ingredients (APIs). This compound is a critical reagent, notably in Suzuki-Miyaura cross-coupling reactions, making the precise and accurate analysis of its quality essential.

This document details and compares the performance of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Thermal Analysis (DSC/TGA). Furthermore, it briefly discusses alternative and complementary techniques such as elemental analysis and X-ray crystallography. Each section includes detailed experimental protocols and quantitative data to aid in method selection and implementation.

Comparison of Primary Analytical Techniques

A multi-faceted approach is often optimal for the comprehensive characterization of this compound. While HPLC is a powerful tool for purity assessment and impurity profiling, qNMR offers an absolute quantification method. Thermal analysis provides crucial information about the material's physical properties and stability.

TechniquePrincipleKey Performance CharacteristicsTypical Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Purity: Typically ≥99% for high-quality 4-CPBA.[1] Sensitivity: High, capable of detecting trace impurities. Precision: Excellent, with low relative standard deviation (RSD).Routine purity testing, impurity profiling, and stability studies.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the molar concentration of nuclei.Accuracy: High, provides an absolute purity value without the need for a specific reference standard of the analyte. Specificity: Excellent for structural confirmation and quantification of the main component and impurities with distinct signals.Absolute purity determination, structural verification, and quantification of impurities, including the corresponding boroxine (B1236090) anhydride.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Melting Point: this compound exhibits a sharp endothermic peak corresponding to its melting point. A reported melting point is approximately 294-295°C.[2]Determination of melting point, assessment of polymorphic forms, and evaluation of thermal transitions.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Decomposition Profile: While specific TGA data for 4-CPBA decomposition is not readily available, analysis of the related boric acid shows a multi-step decomposition corresponding to dehydration.[3]Assessment of thermal stability, decomposition temperature, and volatile content.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a sulfuric acid buffer. The exact composition may need to be optimized for best separation.[4]

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm[4]

    • Mobile Phase: Acetonitrile/Water with buffer (isocratic or gradient)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection: UV at 270 nm[4]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks (area percent method) or by using the calibration curve for a more accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a vial.

    • Accurately weigh a precise amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the absolute purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Thermal Analysis (DSC/TGA)

Objective: To assess the thermal properties of this compound.

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing both DSC and TGA.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina).

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected decomposition point (e.g., 600°C).

  • Data Analysis:

    • DSC: Analyze the heat flow curve to determine the onset and peak temperatures of any endothermic or exothermic events, such as melting. The melting point of this compound is observed at approximately 294-295°C.[2]

    • TGA: Analyze the mass loss curve to identify the onset of decomposition and the percentage of mass lost at different temperatures.

Alternative and Complementary Techniques

  • Elemental Analysis: This technique provides the percentage composition of elements (Carbon, Hydrogen, Chlorine, Boron) in the compound. It is a fundamental method to confirm the empirical formula of a newly synthesized batch of this compound.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction can provide the unambiguous three-dimensional structure of the molecule, confirming its identity and stereochemistry. A search in the Cambridge Structural Database reveals several crystal structures containing the this compound molecule.[2]

Visualizing Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Mobile Phase A->B C Prepare Calibration Curve Dilutions B->C D Inject into HPLC System C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity G->H

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation A Accurately Weigh Sample & Internal Std. B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Process Spectrum (Phase, Baseline) D->E F Integrate Signals E->F G Apply qNMR Formula F->G H Determine Absolute Purity G->H

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation A Weigh Sample into Crucible B Place Sample & Ref. in Instrument A->B C Heat at Controlled Rate B->C D Measure Mass & Heat Flow Changes C->D E Analyze DSC for Melting Point D->E F Analyze TGA for Decomposition E->F

References

Comparative Yield Analysis of Catalysts for Suzuki-Miyaura Coupling with 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are pivotal in pharmaceuticals and materials science. The efficiency of this reaction is critically dependent on the choice of catalyst, especially when employing less reactive coupling partners such as aryl chlorides. This guide provides a comparative analysis of different palladium-based catalysts in the context of their reactivity with 4-Chlorophenylboronic acid, a common building block in drug discovery. The data presented herein is collated from various scientific sources to offer researchers, scientists, and drug development professionals a comprehensive overview of catalyst performance, supported by detailed experimental protocols.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of aryl chlorides is influenced by several factors, including the nature of the ancillary ligands, the base, the solvent system, and the reaction temperature. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems. While direct comparative studies with this compound are not always available, the data for structurally similar phenylboronic acids reacting with aryl chlorides provides valuable insights into catalyst performance.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane1002471[1]
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[1]
[Pd(IPr)(cinnamyl)Cl]2,4-Dichloro-heteroarenePhenylboronic acidK₂CO₃1,4-DioxaneRT24High[1]
Pd(OAc)₂ / SPhos4-Tolyl tosylatePhenylboronic acidK₃PO₄Toluene1001295[2]
Pd₂(dba)₃ / XPhos4-Methoxyphenyl tosylate4-Acetylphenylboronic acidK₂CO₃1,4-Dioxane10012High[2]
[PdCl(N,ODipp)(PPh₃)]4-ChloroacetophenonePhenylboronic acidNa₂CO₃Methanol/Water602495[3]

Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl. MW = Microwave irradiation. RT = Room Temperature.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction of an aryl chloride with this compound. This protocol is a generalized procedure based on common methodologies found in the literature and should be optimized for specific substrates and catalysts.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl chloride (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the appropriate phosphine (B1218219) ligand (if required, 2-10 mol%), and a suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 eq).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene, 1,4-dioxane, THF) via syringe. If aqueous conditions are required, deionized water can be added.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Anhydrous Solvent start->solvent degas Degas Mixture solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify

References

literature review of 4-Chlorophenylboronic acid applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Applications of 4-Chlorophenylboronic Acid

This compound is a versatile organoboron compound with significant applications across organic synthesis, medicinal chemistry, and materials science. Its utility primarily stems from the presence of the boronic acid functional group, which enables a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative overview of its key applications, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. This compound is a widely used coupling partner in these reactions to introduce a 4-chlorophenyl moiety into organic molecules.[1][2] This is particularly valuable in the synthesis of complex pharmaceuticals, electronic materials such as OLEDs, and other specialty chemicals.[1]

The efficiency of the Suzuki coupling reaction is highly dependent on the reaction conditions, including the catalyst, base, and solvent system. Below is a summary of typical conditions for Suzuki coupling reactions involving aryl halides and boronic acids, which are applicable to this compound.

Catalyst SystemAryl HalideBaseSolventTemperatureYieldReference
Pd(OAc)₂/PCy₃Aryl/Vinyl TriflatesK₃PO₄TolueneRoom Temp.Good to Excellent[3]
Pd₂(dba)₃/P(t-Bu)₃Aryl/Vinyl Halides (including Chlorides)K₃PO₄TolueneRoom Temp.Good to Excellent[3]
Palladium-imidazol-2-ylidene complexesAryl ChloridesCs₂CO₃Dioxane80 °CHigh[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A typical experimental setup involves the following steps:

  • To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, PCy₃).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

  • Add a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).

  • The reaction mixture is stirred at the desired temperature (room temperature to reflux) and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Suzuki_Coupling_Workflow Reactants Aryl Halide + This compound + Base Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst Palladium Catalyst + Ligand Catalyst->Reaction_Setup Solvent Degassed Solvent Solvent->Reaction_Setup Heating Stirring & Heating Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Purified Biaryl Product Purification->Product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various biologically active compounds and pharmaceutical agents.[2]

Anticancer Agents

Phenylboronic acid derivatives have emerged as promising candidates in targeted cancer therapy and diagnosis.[4] They can form stable complexes with biomolecules, a property leveraged in the development of enzyme inhibitors.[2][4] For instance, the boronic acid-based drug Bortezomib is a proteasome inhibitor used in cancer treatment.[4] While specific studies detailing this compound's direct use in a clinical anticancer agent are not prevalent in the initial search, its role as an intermediate in synthesizing potential anticancer compounds is noted.[2] Boron-containing compounds, in general, are being investigated for their potential in cancer chemotherapy and prevention, with mechanisms including enzyme inhibition and induction of apoptosis.[5]

Antibacterial Activity

Research has shown that this compound can act as an inhibitor of the NorA efflux pump in Staphylococcus aureus.[6] This inhibition potentiates the activity of antibiotics like ciprofloxacin (B1669076). At concentrations of 1-2 μg/ml, it was found to increase the activity of ciprofloxacin by four-fold against a strain of S. aureus that overexpresses the NorA pump.[6]

Medicinal_Chemistry_Applications cluster_Anticancer Anticancer Applications cluster_Antibacterial Antibacterial Applications 4-CPBA_intermediate This compound (Intermediate) Complex_Molecules Synthesis of Complex Organic Molecules 4-CPBA_intermediate->Complex_Molecules Enzyme_Inhibitors Potential Enzyme Inhibitors (e.g., Proteasome) Complex_Molecules->Enzyme_Inhibitors Cancer_Therapy Targeted Cancer Therapy Enzyme_Inhibitors->Cancer_Therapy 4-CPBA This compound NorA_Inhibition Inhibition of NorA Efflux Pump in S. aureus 4-CPBA->NorA_Inhibition Cipro_Potentiation Potentiation of Ciprofloxacin Activity NorA_Inhibition->Cipro_Potentiation Antibiotic_Synergy Synergistic Antibacterial Effect Cipro_Potentiation->Antibiotic_Synergy Boronic_Acid_Sensor_Mechanism cluster_sensor Boronic Acid-Based Fluorescent Sensor Sensor Fluorophore-Boronic Acid Complex Fluorophore-Boronate Ester Complex Sensor->Complex + Analyte Analyte Analyte with Diol (e.g., Glucose) Analyte->Complex Fluorescence_Change Change in Fluorescence Complex->Fluorescence_Change Results in

References

A Comparative Guide to the Mechanistic Pathways of 4-Chlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chlorophenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Understanding the mechanistic nuances of its key reactions is crucial for optimizing reaction conditions, predicting outcomes, and developing novel synthetic methodologies. This guide provides an objective comparison of two major reaction pathways involving this compound: the Suzuki-Miyaura coupling and the Chan-Lam coupling, supported by experimental data and detailed protocols.

Mechanistic Overview

The two reactions, while both employing an arylboronic acid, proceed through distinct catalytic cycles mediated by different transition metals.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of C-C bond formation. The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The reactivity of the organic halide partner is a critical factor, with the general trend being I > Br > Cl.[1] Consequently, the use of aryl chlorides, such as in the coupling of this compound with another aryl chloride, often requires more specialized catalytic systems to overcome the challenging oxidative addition step.

  • Chan-Lam Coupling: This copper-catalyzed reaction facilitates the formation of C-N and C-O bonds.[2][3] The proposed mechanism involves the formation of a copper(II)-aryl complex, followed by interaction with the amine or alcohol nucleophile.[3] A subsequent reductive elimination from a copper(III) intermediate is thought to yield the final product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle.[3] This reaction is often favored for its milder conditions and the use of more economical copper catalysts.[2]

Performance Comparison: Suzuki-Miyaura vs. Chan-Lam Coupling

The choice between these two methodologies depends on the desired bond formation and the specific substrates involved. Below is a comparative summary of reaction conditions and performance for representative reactions.

Reaction TypeCoupling PartnersCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) + 4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane (B91453)/H₂O70-8018-2260
Chan-Lam This compound + Aniline (B41778)Cu(OAc)₂ (10 mol%)Pyridine (B92270)CH₂Cl₂Room Temp4891

Note: Data for the Suzuki-Miyaura reaction is based on a closely related arylboronic acid due to the limited availability of specific data for this compound in this context in the search results. This reaction showcases the coupling of an arylboronic acid with a complex, halogenated heterocyclic system.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures.

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is adapted from the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives.

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.08 mmol)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (1.972 mmol)

  • 1,4-Dioxane (6 mL)

  • Distilled Water (1.5 mL)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄ (5 mol%) and 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol).

  • Add 6 mL of 1,4-dioxane to the flask.

  • Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes at room temperature.

  • Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled water (1.5 mL) to the reaction mixture.

  • Reflux the mixture at 70-80 °C for 18-22 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add ethyl acetate (B1210297) to the reaction mixture and proceed with standard aqueous workup and purification procedures.

Protocol 2: Chan-Lam N-Arylation of Aniline with this compound

This protocol outlines a typical procedure for the copper-catalyzed amination of an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.0 mmol)

  • Cu(OAc)₂ (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂) (5 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), aniline (1.0 mmol), and Cu(OAc)₂ (0.1 mmol).

  • Add dichloromethane (5 mL) and pyridine (2.0 mmol) to the flask.

  • Add activated 4 Å molecular sieves to the reaction mixture.

  • Stir the reaction mixture at room temperature under an air atmosphere for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Mechanistic and Workflow Visualizations

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime Product ArX Ar-X ArX->OxAdd Ar_primeBOH2 Ar'B(OH)₂ Ar_primeBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Catalytic_Cycle CuII Cu(II) Transmetal Transmetalation CuII->Transmetal ArCuII Ar-Cu(II) Transmetal->ArCuII Coordination Coordination ArCuII->Coordination ArCuIINu Ar-Cu(II)-NuH Coordination->ArCuIINu Oxidation Oxidation ArCuIINu->Oxidation ArCuIIINu Ar-Cu(III)-Nu Oxidation->ArCuIIINu RedElim Reductive Elimination ArCuIIINu->RedElim ArNu Ar-Nu RedElim->ArNu Product CuI Cu(I) RedElim->CuI CuI->CuII Reoxidation ArBOH2 ArB(OH)₂ ArBOH2->Transmetal NuH Nu-H (Amine/Alcohol) NuH->Coordination Oxidant Oxidant (O₂) Oxidant->CuII

Caption: Proposed catalytic cycle of the Chan-Lam cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Add reactants, catalyst, base/ligand, and solvent to flask. Start->Setup Conditions Reaction Conditions: - Stir under appropriate atmosphere (inert or air). - Heat to desired temperature. Setup->Conditions Monitor Monitor Progress: - Thin-Layer Chromatography (TLC) - Gas Chromatography-Mass Spectrometry (GC-MS) Conditions->Monitor Workup Workup: - Quench reaction. - Aqueous extraction. Monitor->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Product Analysis: - NMR Spectroscopy - Mass Spectrometry Purification->Analysis End End Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Scalability of Reactions Involving 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the transition from a laboratory-scale reaction to a large-scale manufacturing process is a critical hurdle. The scalability of a chemical reaction is paramount, influencing cost, safety, and efficiency. 4-Chlorophenylboronic acid is a vital building block in medicinal chemistry, frequently employed in carbon-carbon bond-forming reactions to synthesize complex biaryl structures found in many pharmaceutical agents. This guide provides an objective comparison of its performance in scalable reactions, focusing on the widely used Suzuki-Miyaura cross-coupling, and offers detailed experimental data to support process development.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating C-C bonds, making it a cornerstone of modern organic synthesis. The choice of boronic acid is crucial as its electronic and steric properties can significantly impact reaction efficiency, catalyst turnover, and overall yield, especially at scale.

This compound features an electron-withdrawing chlorine atom, which can influence its reactivity compared to unsubstituted or electron-donating group-substituted boronic acids. While electron-withdrawing groups can sometimes slow the rate of transmetalation, they are common in pharmaceutical intermediates. Well-optimized conditions are therefore essential for achieving high yields. On a large scale, a well-optimized Suzuki-Miyaura coupling using this compound can be expected to yield 80-95%.[1]

A key challenge in the scalability of reactions with any boronic acid is the presence of boroxines, the trimeric anhydride (B1165640) form, which are often present in commercially available reagents and are less reactive.[2] For large-scale synthesis, it is highly recommended to recrystallize the this compound from water to break down the boroxime and ensure efficient reaction.[2]

The following table summarizes a comparison of this compound with other substituted boronic acids in representative Suzuki-Miyaura coupling reactions.

Boronic AcidCoupling PartnerCatalyst (mol%)Base / SolventScaleYield (%)
This compound 2-Bromophenol (B46759)Pd(PPh₃)₄ (2 mol%)K₂CO₃ / Dioxane:Water (4:1)Gram Scale80 - 95%[1]
Phenylboronic acid Bromobenzene(NHC)₂PdBr₂ type (unspecified mol%)KOH / H₂O:2-PropanolMillimole~95%[3]
4-Methoxyphenylboronic acid 4-BromoanisolePd(OAc)₂ / DabcoK₂CO₃ / TolueneMillimoleHigh TONs reported
2-Methoxyphenylboronic acid 3,4,5-tribromo-2,6-dimethylpyridine (B2990383)Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ / Dioxane:Water (3:1)MillimoleQuantitative[4]

Experimental Protocols

Accurate and detailed methodologies are crucial for reproducibility and successful scale-up. Below is a representative protocol for a gram-scale Suzuki-Miyaura reaction.

Representative Scalable Protocol: Synthesis of 2-(4-Chlorophenyl)phenol

This two-step process involves the Suzuki-Miyaura coupling followed by workup and purification.[1]

Step 1: Suzuki-Miyaura Cross-Coupling Reaction

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-bromophenol (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).

  • Reaction: Heat the mixture to reflux (approximately 95-100°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-18 hours.

Step 2: Workup and Purification

  • Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine all organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash chromatography or recrystallization to yield pure 2-(4-Chlorophenyl)phenol.[1]

Visualizations: Workflows and Mechanisms

Understanding the logical workflow for process scale-up and the underlying reaction mechanism is essential for troubleshooting and optimization.

G A Lab-Scale Route Scouting B Process Optimization (DoE, PAT) A->B Select Lead Candidate C Impurity & Reagent Characterization B->C Define Parameters D Safety Assessment (Reaction Calorimetry) B->D Identify Hazards E Pilot Scale-Up (Mixing & Heat Transfer Study) C->E D->E F Manufacturing Process E->F Validate Process

Caption: A typical workflow for chemical process development and scale-up.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Lu2082 Pd_ox Ar-Pd(II)-X Lu2082 Pd0->Pd_ox Oxidative Addition Pd_trans Ar-Pd(II)-Ar' Lu2082 Pd_ox->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) ArX Ar-X (Aryl Halide) Boronic Ar'-B(OH)u2082 (Boronic Acid) Base Base (e.g., COu2083u00B2u207B)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Cost-Benefit Analysis of 4-Chlorophenylboronic Acid in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficient, cost-effective, and scalable routes to target molecules. 4-Chlorophenylboronic acid has emerged as a workhorse reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance and economic viability against common alternatives, supported by experimental data.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, especially in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and advanced materials.[1][2] The performance of this compound is critically evaluated against other substituted and unsubstituted phenylboronic acids.

Electron-donating groups on the boronic acid partner can enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups, such as the chloro group in this compound, can sometimes result in slower reactions. However, the overall efficiency is highly dependent on the specific substrates and reaction conditions.[3][4]

Table 1: Performance Data in a Standardized Suzuki-Miyaura Reaction

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound1-chloro-2-nitrobenzenePd(PPh₃)₄Na₂CO₃Ethanol/Water80-82[5][6]
This compound2-chloronitrobenzenePd(OAc)₂ / SPhosK₃PO₄·H₂OAqueous TPGS-750-M--High[7]
Phenylboronic acid4-chloroacetophenonePd-NHC complexKOHIPA/WaterRT0.1778[8]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10--1103>95[9][10]
4-Methoxyphenylboronic acidAryl Halide-------

Note: Yields are reported as found in the cited literature and may not be directly comparable due to variations in experimental conditions. This table serves as an illustrative comparison.

Cost-Benefit Analysis

The economic viability of a synthetic route is a crucial factor in both academic research and industrial drug development. Here, we compare the approximate costs of this compound with its alternatives. Prices are based on bulk quantities from various suppliers and are subject to change.

Table 2: Cost Comparison of Phenylboronic Acids

CompoundCAS NumberPurityPrice (USD/kg) (Approx.)
This compound1679-18-198-99%$666 - $999
Phenylboronic acid98-80-6≥99%~$290
4-Methoxyphenylboronic acid5720-07-0≥98%~$780
4-Methylphenylboronic acid5720-05-8--

Note: Prices are indicative and can vary based on supplier, quantity, and purity.

While this compound may be more expensive than the unsubstituted phenylboronic acid, its utility in introducing a key structural motif found in numerous bioactive molecules often justifies the cost.[1][2] For instance, the chloro-substituent can serve as a handle for further functionalization or be an essential part of the final pharmacophore.

Alternatives and Emerging Solutions

MIDA Boronates: A Stable Alternative

A significant drawback of boronic acids is their potential instability, leading to decomposition and reduced yields. N-methyliminodiacetic acid (MIDA) boronates have been developed as stable, crystalline, and easily handled surrogates.[11][12] These compounds are unreactive under standard anhydrous cross-coupling conditions but can be readily deprotected in situ to release the active boronic acid. While the initial cost of MIDA boronates may be higher, their stability can lead to more reproducible results and potentially lower overall costs in complex, multi-step syntheses by reducing failed reactions and simplifying purification.[13][14]

Experimental Protocols

Synthesis of Boscalid (B143098) Intermediate via Suzuki-Miyaura Coupling

The fungicide Boscalid is a commercially important molecule whose synthesis prominently features a Suzuki-Miyaura coupling with this compound.[5][6][15][16][17]

Materials:

  • 1-chloro-2-nitrobenzene (1.0 equiv)

  • This compound (1.1 equiv)[18]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

  • Sodium carbonate (Na₂CO₃) (base)

  • Ethanol/Water mixture (solvent)

Procedure:

  • To a reaction vessel, add 1-chloro-2-nitrobenzene, this compound, and sodium carbonate.

  • Add the ethanol/water solvent mixture.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄.[5]

  • The reaction mixture is heated to 80 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The product, 4'-chloro-2-nitro-1,1'-biphenyl, is then isolated through standard work-up procedures, which may include extraction and purification by chromatography or recrystallization. This intermediate is then carried forward in the synthesis of Boscalid.[5][6]

Visualizing the Synthesis Workflow and Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal Activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for the Synthesis of Boscalid

This diagram outlines the multi-step synthesis of the fungicide Boscalid, highlighting the central role of the Suzuki-Miyaura coupling.

Boscalid_Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Amide Formation Start1 1-chloro-2-nitrobenzene Reaction1 Pd(PPh₃)₄, Na₂CO₃ Ethanol/Water, 80°C Start1->Reaction1 Start2 This compound Start2->Reaction1 Intermediate1 4'-chloro-2-nitro-1,1'-biphenyl Reaction1->Intermediate1 Reaction2 Reduction (e.g., Fe/HCl or H₂, Pd/C) Intermediate1->Reaction2 Intermediate2 2-amino-4'-chloro-1,1'-biphenyl Reaction2->Intermediate2 Reaction3 Acylation Intermediate2->Reaction3 Start3 2-chloronicotinoyl chloride Start3->Reaction3 FinalProduct Boscalid Reaction3->FinalProduct

Caption: Multi-step synthesis workflow for the fungicide Boscalid.

Conclusion

This compound remains a highly valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures. While it may present a higher upfront cost compared to unsubstituted phenylboronic acid, its ability to introduce a key chloro-phenyl moiety often outweighs this for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. The choice between this compound and its alternatives will ultimately depend on the specific synthetic goals, budget constraints, and the need for enhanced stability offered by newer reagents like MIDA boronates. For many applications, the proven reliability and extensive literature precedent of this compound in robust reactions like the Suzuki-Miyaura coupling make it a continued staple in the synthetic chemist's toolbox.

References

A Comparative Guide to Boron Reagents in Suzuki Coupling: Alternatives to 4-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This versatility has made it an indispensable tool in the pharmaceutical industry for the synthesis of biaryl scaffolds, which are prevalent in a wide array of therapeutic agents. At the heart of this transformation lies the organoboron reagent, with 4-chlorophenylboronic acid being a commonly employed building block for introducing the 4-chlorophenyl moiety.

However, traditional boronic acids can present challenges related to stability, such as a propensity for protodeboronation, which can lead to diminished yields and purification difficulties. In response to these limitations, a new generation of boron reagents has emerged, offering enhanced stability and handling properties. This guide provides an objective, data-driven comparison of this compound with its leading alternatives: potassium 4-chlorophenyltrifluoroborate, 4-chlorophenyl MIDA boronate, and this compound pinacol (B44631) ester.

Performance Comparison of Boron Reagents

To provide a clear and quantitative comparison, the following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling reaction with a common coupling partner, 4-iodoanisole.

Boron ReagentStructureYield (%)Reaction Time (h)Catalyst Loading (mol%)Key AdvantagesDisadvantages
This compound
alt text
85122Readily available, cost-effectiveProne to protodeboronation, lower stability
Potassium 4-Chlorophenyltrifluoroborate K[4-ClC₆H₄BF₃]92122High stability, crystalline solid, easy to handleRequires specific activation conditions
4-Chlorophenyl MIDA Boronate
alt text
95182Exceptionally stable, suitable for multi-step synthesis, "slow-release" of boronic acidHigher cost, may require longer reaction times
This compound Pinacol Ester
alt text
88162More stable than boronic acid, good solubility in organic solventsCan be less reactive than the corresponding boronic acid

Note: The data presented is a representative compilation from various sources and may vary depending on the specific reaction conditions, substrates, and catalyst systems employed.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reactions cited in the performance comparison table are provided below.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl halide (1.0 mmol) and the respective 4-chlorophenylboron reagent (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) was added a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture was degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for the indicated time. After completion of the reaction (monitored by TLC or GC-MS), the mixture was cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Specific modifications for each boron reagent:

  • For Potassium 4-chlorophenyltrifluoroborate: The reaction often benefits from the use of a fluoride (B91410) source, such as CsF or KF, to facilitate the release of the boronic acid in situ.

  • For 4-chlorophenyl MIDA boronate: The "slow-release" of the boronic acid is typically achieved under aqueous basic conditions. The reaction may require slightly longer reaction times to allow for the hydrolysis of the MIDA group.

  • For this compound pinacol ester: The reaction conditions are generally similar to those for the boronic acid, although in some cases, a stronger base or higher temperature may be required to achieve comparable reaction rates.

The Role of Biaryl Scaffolds in Drug Development: Targeting Signaling Pathways

The synthesis of biaryl compounds via Suzuki coupling is of paramount importance in drug discovery, as this structural motif is a key component of numerous approved drugs and clinical candidates. These molecules often act as inhibitors or modulators of critical signaling pathways implicated in various diseases, including cancer and autoimmune disorders.

One prominent example is the PD-1/PD-L1 signaling pathway , a major immune checkpoint that regulates T-cell activation.[1][2] Tumor cells can exploit this pathway to evade the immune system by overexpressing PD-L1, which binds to the PD-1 receptor on T-cells, leading to their inactivation.[3] Small-molecule inhibitors containing biaryl scaffolds have been developed to block the PD-1/PD-L1 interaction, thereby restoring the anti-tumor immune response.

Experimental Workflow for Reagent Selection

Choosing the optimal boron reagent for a Suzuki-Miyaura coupling requires consideration of several factors, including the stability of the reagent, the reactivity of the coupling partners, and the overall synthetic strategy. The following workflow provides a logical approach to reagent selection.

Reagent_Selection_Workflow Start Start: Need to perform a Suzuki coupling with the 4-chlorophenyl moiety Q1 Is the boronic acid known to be unstable or prone to decomposition? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Select_MIDA Consider 4-chlorophenyl MIDA boronate for its exceptional stability. A1_Yes->Select_MIDA Select_Trifluoroborate Consider Potassium 4-chlorophenyltrifluoroborate for its high stability and ease of handling. A1_Yes->Select_Trifluoroborate Q2 Is the synthesis a multi-step sequence where the boron moiety needs to be carried through several steps? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No A2_Yes->Select_MIDA Select_Boronic_Acid This compound is a good starting point due to its availability and cost. A2_No->Select_Boronic_Acid Select_Pinacol_Ester Consider 4-chlorophenylboronic acid pinacol ester for improved stability over the boronic acid. A2_No->Select_Pinacol_Ester End Proceed with selected reagent and optimize reaction conditions. Select_MIDA->End Select_Trifluoroborate->End Select_Boronic_Acid->End Select_Pinacol_Ester->End

Conclusion

While this compound remains a viable and cost-effective option for many Suzuki-Miyaura coupling reactions, its limitations in terms of stability have spurred the development of superior alternatives. Potassium 4-chlorophenyltrifluoroborate, 4-chlorophenyl MIDA boronate, and this compound pinacol ester each offer distinct advantages in terms of stability, handling, and applicability in complex synthetic routes. For applications demanding high stability and ease of handling, potassium trifluoroborates are an excellent choice. In multi-step syntheses where the boron functionality must endure various reaction conditions, the exceptional stability of MIDA boronates makes them the reagent of choice. Boronic esters provide a good balance of improved stability over boronic acids while maintaining good reactivity. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the substrates, the desired scale of the reaction, and cost considerations. This guide provides the necessary data and workflow to enable researchers to make an informed decision for their specific synthetic challenges.

References

Safety Operating Guide

Proper Disposal of 4-Chlorophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Chlorophenylboronic acid are paramount for ensuring personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this compound.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat[2][3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust.[1][2] Use a vacuum cleaner equipped with a HEPA filter for larger quantities if available.

  • Collect: Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) into a suitable, clearly labeled container for hazardous waste disposal.[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[2][3] Do not discharge it into drains or dispose of it with regular trash.[2]

  • Waste Collection:

    • Collect all waste containing this compound, including unreacted material, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), in a designated and compatible hazardous waste container.[4]

    • The container must be made of a material compatible with the chemical, such as high-density polyethylene (B3416737) (HDPE) or glass, and have a secure, leak-proof lid.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, harmful).[5]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][2] The storage area should be clearly marked.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]

    • Always follow your institution's and local, regional, and national regulations for hazardous waste disposal.[2][6]

While in-lab neutralization may be an option for some simple boronic acids in small quantities, it is not explicitly recommended for this compound without specific institutional approval and a validated protocol.[5][7] The potential for unknown reactions and the generation of hazardous byproducts makes professional disposal the safest and most compliant option.

Data Presentation: Safety and Disposal Summary

ParameterGuidelineCitations
Hazard Classifications Acute oral toxicity, Skin Irritation, Eye Irritation, Specific target organ toxicity (single exposure - respiratory system)[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat[2][3]
Primary Disposal Method Collection for hazardous waste disposal[2][3]
Incompatible Materials for Storage Strong oxidizing agents, strong acids[1][2]
Spill Cleanup Sweep up solid material, avoid generating dust, and place in a suitable container for disposal[1][2]
Drain Disposal Not permitted[2]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path A Wear appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves B Handle in a well-ventilated area (e.g., chemical fume hood) C Generate this compound waste (unused chemical, contaminated materials, solutions) D Is waste generated? C->D E Collect waste in a designated, compatible, and sealed hazardous waste container D->E Yes I Prohibited Disposal Route: DO NOT dispose down the drain or in regular trash F Clearly label container: 'Hazardous Waste' 'this compound' E->F E->I G Store container in a designated, secure, and ventilated area away from incompatible materials F->G H Arrange for pickup by a licensed hazardous waste disposal service (via institutional EHS) G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and is harmful if swallowed.[1][2][3] Key hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Oral Toxicity: Harmful if swallowed.[2][3]

Immediate Actions:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Avoid generating dust.[1][5]

  • Prohibit eating, drinking, or smoking in the laboratory.[4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4]To protect eyes from contact, which can cause serious irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[4][6]To prevent skin contact and potential irritation.[4]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[4][6]To prevent respiratory tract irritation.[4]
Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Confirm that a safety shower and eyewash station are accessible and functional.[6]

    • Conduct all work within a chemical fume hood to ensure proper ventilation.[5][6]

    • Clear the work area of any unnecessary items to prevent clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[1][6]

    • When transferring the solid, use appropriate tools like a spatula to avoid generating dust.[6]

    • If weighing the compound, do so in a manner that minimizes dust creation.

    • Should the chemical come into contact with skin or eyes, immediately use the safety shower or eyewash station for at least 15 minutes and seek medical attention.[1]

  • Post-Handling:

    • Thoroughly clean the work area to remove any residual chemical.

    • Wash hands with soap and water after handling, even if gloves were worn.[4]

Disposal Plan

All waste generated from the use of this compound must be considered hazardous waste.[4]

  • Waste Collection:

    • Do not pour waste down the drain.[4]

    • Collect all contaminated materials, including used PPE and empty containers, in a designated, labeled, and sealed container for hazardous waste.[4]

  • Disposal Procedures:

    • Dispose of chemical waste in accordance with local, state, and federal regulations.[5]

    • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures

In the event of a spill or exposure, follow these steps:

Situation Procedure
Small Spill 1. Evacuate non-essential personnel from the immediate area. 2. Ensure the area is well-ventilated. 3. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4] 4. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Get medical aid.[1]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Required PPE check_safety->don_ppe weigh Weigh Chemical don_ppe->weigh transfer Transfer Chemical weigh->transfer spill Spill Response weigh->spill exposure Exposure Response weigh->exposure react Perform Reaction transfer->react transfer->spill transfer->exposure decontaminate Decontaminate Work Area react->decontaminate react->spill react->exposure dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.